4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIZMQVCXHCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421369 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-24-8 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to purines and indoles makes it a valuable pharmacophore in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of a robust synthetic route to this compound, detailing experimental protocols, quantitative data, and relevant biological context. The synthesis involves a two-step process commencing with the chlorination of 7-azaindole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the introduction of the methyl group. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of this important molecule.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] The introduction of a methyl group at the 4-position can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. Derivatives of this compound have been investigated as potent inhibitors of various kinases, implicating them in the modulation of key signaling pathways involved in cancer and inflammatory diseases.[2][3][4][5]
This guide outlines a reliable and efficient synthetic strategy for the preparation of this compound, proceeding through a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved in two primary steps, as illustrated below. The initial step involves the regioselective chlorination of commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The subsequent step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 4-position.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This procedure is adapted from a known method for the synthesis of 4-chloro-7-azaindole.[1][6][7] The reaction proceeds via an N-oxidation of the pyridine ring followed by chlorination with phosphorus oxychloride.
Reaction Scheme:
Caption: Chlorination of 7-azaindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 7-Azaindole | 118.14 | 3.6 | 30 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (pure) | 8.1 | ~36 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 36.8 (22 mL) | 240 |
| Dimethoxyethane (DME) | 90.12 | 17 mL | - |
| Heptane | 100.21 | 33 mL | - |
| 6N Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Water | 18.02 | 150 mL | - |
Procedure:
-
In a suitable reaction vessel, dissolve 7-azaindole (3.6 g, 30 mmol) in a mixture of dimethoxyethane (17 mL) and heptane (33 mL).
-
To this solution, add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 8.1 g) portion-wise while stirring at room temperature.
-
After the addition is complete, continue stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the N-oxidation, filter the reaction mixture through filter paper. Wash the filter cake with a mixture of dimethoxyethane (34 mL) and heptane (64 mL).
-
To the filtrate, add phosphorus oxychloride (POCl₃, 22 mL, 0.24 mol).
-
Heat the reaction mixture to reflux at 80 °C for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water (150 mL).
-
Adjust the pH of the aqueous solution to 10 by the slow addition of 6N sodium hydroxide (NaOH) solution.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with water to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a pale orange solid.
Quantitative Data:
| Product | Yield (g) | Yield (%) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3.9 | 85 |
Step 2: Suzuki-Miyaura Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura methylation of heterocyclic chlorides.[8][9] It utilizes a palladium catalyst and a suitable phosphine ligand to couple the 4-chloro-7-azaindole with a methylboron reagent.
Reaction Scheme:
Caption: Suzuki-Miyaura methylation of 4-chloro-7-azaindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 152.58 | 153 | 1.0 |
| Trimethylboroxine | 125.53 | 169 | 1.35 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 |
| RuPhos | 476.60 | 19 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 425 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | 4 mL | - |
| Water (degassed) | 18.02 | 1 mL | - |
Procedure:
-
To a dry reaction vial, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (153 mg, 1.0 mmol), trimethylboroxine (169 mg, 1.35 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (19 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data:
| Product | Expected Yield (%) |
| This compound | 70-90 |
| Note: The expected yield is an estimate based on similar transformations and may require optimization. |
Biological Context and Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Below are representations of key signaling pathways that can be targeted by this compound derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[2]
References
- 1. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a recognized pharmacophore and a bioisostere of indole and purine. This scaffold is a key component in a multitude of biologically active molecules, particularly as a hinge-binding motif in various protein kinase inhibitors.[1][2][3] The strategic placement of a methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity, selectivity, and pharmacokinetic profile.[4][5] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with relevant experimental protocols and its role in signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available experimental and predicted data for this compound.
Core Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | [6] |
| Melting Point | 125-126 °C | Experimental |
| Boiling Point | 259.634 °C at 760 mmHg (Predicted for 6-methyl isomer) | [7] |
| pKa | 7.71 ± 0.40 (Predicted for 6-methyl isomer) | [7] |
| logP | Not Found | - |
| Solubility | Not Found | - |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, computational models provide valuable estimations for key drug-like properties. The following data is predicted and should be used as a guideline for experimental design.
| Property | Predicted Value | Prediction Software/Method |
| Boiling Point | ~260-280 °C | Based on isomer data and general trends for heterocyclic compounds.[7][8] |
| pKa | ~7.5 - 8.0 | Based on isomer data and the electronic nature of the pyrrolopyridine ring system.[7] |
| logP | ~1.5 - 2.5 | Based on the structure and comparison with similar fragments. |
| Aqueous Solubility | Low to moderate | Inferred from the aromatic, heterocyclic structure. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections outline generalized procedures for the determination of key properties, adaptable for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small volume (a few milliliters) of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The Thiele tube is heated gently at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a precision burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point or by analyzing the first and second derivatives of the curve.[9][10]
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Methodology:
-
A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water (or a suitable buffer, typically pH 7.4 for logD).
-
The mixture is shaken vigorously for a set period to ensure equilibrium is reached.
-
The mixture is then centrifuged to achieve complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11][12]
Aqueous Solubility Determination (UV-Vis Spectroscopy)
Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium.
Methodology:
-
An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by measuring its absorbance at a predetermined wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer and comparing it to a standard calibration curve.[13][14][15]
Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[2][16] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole moiety often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP.[3]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several important kinases, including:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways (JAK/STAT pathway) that are crucial for immune responses and hematopoiesis.[14]
-
Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[11][12]
-
Phosphodiesterase 4B (PDE4B): An enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory processes.
-
Traf2 and Nck-interacting kinase (TNIK): A kinase involved in the Wnt signaling pathway, which is a target in colorectal cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis.
The following diagram illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) that can be targeted by 7-azaindole-based inhibitors.
Caption: Generalized RTK signaling pathway and point of inhibition.
Synthetic Workflow
The synthesis of this compound can be achieved through various synthetic routes developed for 7-azaindole derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following diagram outlines a general workflow for the synthesis of a substituted 7-azaindole.
Caption: General synthetic workflow for 7-azaindole derivatives.
A specific protocol for the synthesis of a related compound, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, involves a key Suzuki-Miyaura cross-coupling at C-2 of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C-4.[13] The synthesis of 4-methyl-7-azaindole often starts from appropriately substituted pyridines, followed by cyclization to form the fused pyrrole ring.
Conclusion
This compound is a molecule with significant potential in drug discovery, primarily owing to its 7-azaindole core, which serves as an effective scaffold for kinase inhibitors. While some fundamental physicochemical data are available, further experimental determination of its boiling point, pKa, logP, and solubility is warranted to build a complete profile for its use in drug design and development. The general experimental protocols provided herein offer a starting point for these investigations. Understanding its interactions within key signaling pathways will continue to drive the development of novel therapeutics based on this versatile heterocyclic system.
References
- 1. nbinno.com [nbinno.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. Human Metabolome Database: Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961) [hmdb.ca]
- 9. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their roles as kinase inhibitors, anticancer agents, and antiviral compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts.
Kinase Inhibition: A Prominent Therapeutic Avenue
Derivatives of this compound have shown remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibition
A notable area of activity is the inhibition of Janus kinases (JAKs), particularly JAK1, which is a key player in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[1]
Quantitative Data: JAK1 Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | 1.9 | >100-fold | >100-fold | >100-fold | [1] |
Signaling Pathway: JAK/STAT
The JAK/STAT pathway is a primary target for the immunomodulatory effects of these compounds.
References
Spectroscopic Profile of 4-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 4-methyl-1H-pyrrolo[2,3-b]pyridine. These predictions are based on the known spectral data of 1H-pyrrolo[2,3-b]pyridine and the expected influence of the methyl substituent at the C4 position.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.5 - 12.5 | br s | - |
| H2 | 7.4 - 7.6 | t | ~2.5 |
| H3 | 6.4 - 6.6 | dd | ~3.5, 1.5 |
| H5 | 6.9 - 7.1 | d | ~5.0 |
| H6 | 8.0 - 8.2 | d | ~5.0 |
| 4-CH₃ | 2.4 - 2.6 | s | - |
Solvent: DMSO-d₆ br s = broad singlet, t = triplet, dd = doublet of doublets, d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 127 |
| C3 | 100 - 102 |
| C3a | 148 - 150 |
| C4 | 145 - 147 |
| C5 | 115 - 117 |
| C6 | 128 - 130 |
| C7a | 142 - 144 |
| 4-CH₃ | 17 - 19 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 132 | Molecular Ion |
| [M-H]⁺ | 131 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 117 | Loss of a methyl radical |
| [M-HCN]⁺ | 105 | Loss of hydrogen cyanide from the pyrrole ring |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Introduction:
-
If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC, which will separate the compound before it enters the mass spectrometer.
-
Alternatively, for direct infusion, introduce a solution of the sample directly into the ion source.
Mass Spectrometry Parameters (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways consistent with the structure of this compound to support the structural assignment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Chemical Versatility of the 4-Methyl-1H-pyrrolo[2,3-b]pyridine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural resemblance to indole and purine bases allows it to function as a bioisostere, modulating the pharmacological and physicochemical properties of bioactive molecules. This guide provides a comprehensive overview of the reactivity of the this compound core, presenting key functionalization strategies, detailed experimental protocols, and quantitative data to support synthetic efforts in drug discovery and development.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through various synthetic routes, often involving the formation of the pyrrole ring onto a pre-existing pyridine structure. One common strategy involves the cyclization of appropriately substituted aminopyridines.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (a precursor for 4-methyl derivatives)
This protocol describes the synthesis of a key intermediate, 4-bromo-1H-pyrrolo[2,3-b]pyridine, which can be subsequently methylated.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide
-
Tetramethylammonium bromide
-
Methanesulfonic anhydride (Ms₂O)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) in DMF (30 ml).
-
Cool the solution to 0°C in an ice bath.
-
Add methanesulfonic anhydride (7.8 g, 2.0 eq.) in small portions, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Dilute the reaction mixture with water (60 ml) and adjust the pH to 7 with solid NaOH.
-
Add an additional 130 ml of water to induce precipitation and keep the suspension at 5°C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water (2 x 20 ml), and dry in a vacuum oven over phosphorus pentoxide (P₂O₅).
-
This procedure yields 4-bromo-1H-pyrrolo[2,3-b]pyridine (2.47 g, 56% yield).[1]
The subsequent methylation at the 4-position can be achieved through organometallic coupling reactions, for instance, using a methylboronic acid derivative in a Suzuki coupling reaction.
Reactivity of the Pyrrolo[2,3-b]pyridine Core
The reactivity of the this compound core is characterized by the distinct electronic properties of its fused pyrrole and pyridine rings. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the formation of an N-oxide.
Electrophilic Substitution Reactions
Electrophilic substitution reactions on the this compound core predominantly occur at the C3 position of the pyrrole ring, which has the highest electron density.[2] Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration of the 7-azaindole core typically yields the 3-nitro derivative.[3]
Experimental Protocol: General Procedure for Nitration of 7-Azaindole
-
Conditions: Nitric acid in sulfuric acid.
-
Procedure: The 7-azaindole is dissolved in concentrated sulfuric acid and cooled. A solution of nitric acid in sulfuric acid is added dropwise, and the reaction is stirred at low temperature before being carefully quenched with ice. The product is then isolated by filtration or extraction.
-
Note: Nitration of the corresponding N-oxide can lead to substitution on the pyridine ring, for example at the C4 position.[3]
Bromination also occurs selectively at the C3 position.
Experimental Protocol: Bromination of 7-Hydroxy-4-methylcoumarin (Illustrative of aromatic bromination)
-
Reagents: Bromine in acetic acid, chloroform, dioxane, or carbon tetrachloride.
-
Procedure: The substrate is dissolved in the chosen solvent, and a solution of bromine is added dropwise at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the product is purified.[4] A similar approach can be adapted for the bromination of 4-methyl-7-azaindole.
Metal-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom on the this compound core, typically at the C4 position, allows for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse derivatives.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halo-azaindole with a boronic acid or its ester in the presence of a palladium catalyst and a base.
Table 1: Suzuki-Miyaura Coupling of Halo-azaindoles with Boronic Acids [5]
| Entry | Halo-azaindole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95 |
| 2 | 4-Chloro-7-azaindole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
| 3 | 4-Chloro-7-azaindole | 3-Thienylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
P1: XPhos-derived precatalyst
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
In a reaction vessel, combine the halo-azaindole (1.00 mmol), boronic acid (1.50 mmol), potassium phosphate (K₃PO₄, 2.00 mmol), and the palladium precatalyst (1.0–1.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add degassed dioxane (4 mL) and water (1 mL).
-
Heat the mixture at 60°C for 5–8 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination enables the formation of C-N bonds between a halo-azaindole and an amine, catalyzed by a palladium complex. This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceuticals.
Table 2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with Secondary Amines [6][7]
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | N-Methylpiperazine | L1/P1 (1.0) | LiHMDS | THF | 80 | 30 | 94 |
| 2 | Morpholine | L1/P1 (1.0) | LiHMDS | THF | 80 | 60 | 92 |
| 3 | 4-Hydroxypiperidine | L1/P1 (1.0) | LiHMDS | THF | 80 | 120 | 89 |
L1: RuPhos, P1: RuPhos precatalyst
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]
-
To a reaction tube, add the halo-azaindole (0.5 mmol), the amine (0.6 mmol), the palladium precatalyst (1 mol%), and the ligand (1 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of LiHMDS (1.2 mmol, 1 M in THF) via syringe.
-
Heat the reaction mixture at 80°C for the specified time.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Biological Significance and Signaling Pathways
The this compound core is a key pharmacophore in a multitude of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
JAK-STAT Signaling Pathway
One of the most significant signaling pathways targeted by 7-azaindole derivatives is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is critical for cytokine signaling, which governs immune responses and inflammation.[8] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to target specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[8]
Below is a diagram illustrating the general mechanism of the JAK-STAT signaling pathway and the point of intervention by a this compound-based inhibitor.
This pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. This compound-based inhibitors act by competing with ATP for the kinase domain of JAKs, thereby blocking the phosphorylation of STATs and downstream signaling.
Quantitative Data
The following tables summarize key quantitative data for various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, including reaction yields and biological activity.
Table 3: Yields of 1H-pyrrolo[2,3-b]pyridine Derivatives [9]
| Compound | R-substituent | Yield (%) |
| 3a | 3-methoxybenzyl | 56 |
| 3b | Phenyl | 52 |
| 3j | 3,5-bis(trifluoromethyl)benzyl | 48 |
Table 4: Biological Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors [10]
| Compound | R | PDE4B IC₅₀ (μM) | PDE4D (% Inhibition @ 10 μM) |
| 11a | Cyclopropyl | 0.48 | 90 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 88 |
| 11i | 1-(Trifluoromethyl)cyclopropyl | 0.43 | 52 |
Table 5: Spectroscopic Data for 4-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
| Data Type | Values |
| Mass Spectrum (ESI) | m/z 196.9 [M + H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) |
Conclusion
The this compound core represents a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its rich reactivity allows for functionalization at multiple positions through a variety of well-established and robust chemical transformations. The detailed protocols and quantitative data presented in this guide are intended to facilitate the synthesis and exploration of novel derivatives for applications in drug discovery and materials science. A thorough understanding of the reactivity of this core will continue to drive innovation in the development of new therapeutic agents and functional materials.
References
- 1. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Key Targets and Pathways
Introduction: The 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile core in the design of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Key Therapeutic Targets and Quantitative Data
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important protein kinases. The following tables summarize the in vitro potency of exemplary compounds against their primary targets.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | Target | IC50 (nM) | Selectivity vs. Other JAKs | Reference |
| 31g | JAK1 | - | Selective over JAK2, JAK3, TYK2 | [1] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Potent | Excellent selectivity over JAK2, JAK3, TYK2 | [1] |
| 12a | JAK1 | 12.6 | 10.7-fold vs. JAK2 | [2] |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [3][4] |
| FGFR2 | 9 | [3][4] | |
| FGFR3 | 25 | [3][4] | |
| FGFR4 | 712 | [3][4] | |
| 1 | FGFR1 | 1900 | [4] |
Table 3: Inhibitory Activity against Other Key Kinases
| Compound ID | Target | IC50 (nM) | Reference |
| 16h | Maternal Embryonic Leucine Zipper Kinase (MELK) | 32 | [5] |
| 9 | c-Met | 22.8 | |
| 25a | Ataxia Telangiectasia Mutated (ATM) | - (>700-fold selective) | [6] |
| P1 | Colony-Stimulating Factor 1 Receptor (CSF-1R) | - (Strong interaction) | [7] |
| 22 | Cyclin-Dependent Kinase 8 (CDK8) | 48.6 | [8][9] |
| SU1261 | IKKα | 10 (Ki) | [10][11][12] |
| SU1349 | IKKα | 16 (Ki) | [10][11][12] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical signaling pathways. Below are graphical representations of these pathways, illustrating the points of intervention for these inhibitors.
Caption: Inhibition of the JAK/STAT pathway by targeting JAKs.
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
The 4-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Application as a Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP, combined with favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the this compound core, including its application in targeting various kinases, quantitative structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.
The this compound Scaffold: A Privileged Core
The 7-azaindole scaffold, of which this compound is a derivative, is a bioisostere of indole and purine. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, mimicking the N7 of adenine and enabling a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for many kinase inhibitors. The addition of a methyl group at the 4-position can influence the scaffold's properties in several ways:
-
Lipophilicity: The methyl group can increase the lipophilicity of the molecule, potentially enhancing cell permeability and oral bioavailability.
-
Solubility: While increasing lipophilicity, the methyl group can also impact aqueous solubility, a critical parameter for drug development.
-
Binding Affinity: The methyl group can engage in van der Waals interactions with hydrophobic pockets within the ATP-binding site of certain kinases, leading to increased potency and selectivity.
-
Metabolic Stability: The position of the methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation.
Kinase Targets of this compound-Based Inhibitors
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a variety of kinases, including:
-
Janus Kinases (JAKs): Specifically JAK1, which is a key mediator of cytokine signaling in inflammatory and autoimmune diseases.
-
Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in various cancers, including colorectal cancer.
-
Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of the actin cytoskeleton involved in hypertension, glaucoma, and cancer metastasis.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is linked to various cancers.
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, and survival, and are frequently mutated in cancer.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the inhibitory activities of various this compound derivatives against their respective kinase targets.
Table 1: this compound Derivatives as JAK1 Inhibitors
| Compound ID | R-Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 1 | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 1.5 | 25.3 | 115 | 38.6 | [1] |
| 2 | 4-((cis-1-benzyl-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 2.1 | 45.7 | 158 | 55.2 | [1] |
Table 2: 1H-pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors
| Compound ID | R-Group | CDK8 IC50 (nM) | Reference |
| 3 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 | [2] |
| 4 | 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | 51.3 | [3] |
Table 3: 7-Azaindole Derivatives as ROCK Inhibitors
| Compound ID | R-Group | ROCK1 IC50 (nM) | PKA IC50 (nM) | Reference |
| 5 | N-(6-chloro-2-((1-(2-hydroxyethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide | 1 | >10000 | [4] |
| 6 | N-(6-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide | 2 | >10000 | [4] |
Table 4: 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound ID | R-Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 7 | 3-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [5][6] |
| 8 | 3-((3,4,5-trimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 12 | 15 | 45 | 890 | [5][6] |
Table 5: 7-Azaindole Derivatives as PI3K Inhibitors
| Compound ID | R-Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 9 | 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 5.8 | 27 | 1.9 | 1.1 | [7] |
| 10 | (S)-2-((S)-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-N-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl)acetamide | 130 | 110 | 12 | 1.4 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound intermediate and a general protocol for a kinase inhibition assay.
Synthesis of this compound
A common synthetic route to the 4-methyl-7-azaindole core involves the Fischer indole synthesis. The following is a representative procedure:
Step 1: Synthesis of (4-methylpyridin-2-yl)hydrazine
To a solution of 2-chloro-4-methylpyridine in ethanol, add hydrazine hydrate. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (4-methylpyridin-2-yl)hydrazine.
Step 2: Fischer Indole Synthesis
A mixture of (4-methylpyridin-2-yl)hydrazine and a suitable ketone (e.g., pyruvic acid) in a high-boiling point solvent such as diphenyl ether is heated to a high temperature (e.g., 250 °C). The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration and purified by recrystallization or column chromatography to afford this compound.
General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways in which the targeted kinases play a crucial role.
JAK1/STAT Signaling Pathway
CDK8/Wnt/β-catenin Signaling Pathway
ROCK Signaling Pathway
FGFR Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway
Conclusion
The this compound scaffold represents a versatile and highly valuable core for the development of kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP, coupled with the potential for favorable modulation of physicochemical properties through the 4-methyl substituent, makes it a compelling starting point for medicinal chemistry campaigns. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this privileged scaffold in the discovery and development of novel kinase-targeted therapies. Further exploration of the structure-activity relationships and optimization of pharmacokinetic profiles of this compound derivatives will undoubtedly lead to the identification of new and effective clinical candidates.
References
- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the ATP-binding sites of various protein kinases.[1][2] This structural feature has made it a cornerstone for the development of potent inhibitors targeting a range of enzymes implicated in diseases from inflammation to cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-methyl-1H-pyrrolo[2,3-b]pyridine, focusing on key therapeutic targets such as Phosphodiesterase 4B (PDE4B) and Janus Kinase 1 (JAK1). We present quantitative data, detailed experimental protocols, and visual workflows to support researchers in the design and optimization of next-generation inhibitors based on this versatile scaffold.
Core Structure and Numbering
The foundational structure for the analogs discussed is the 1H-pyrrolo[2,3-b]pyridine ring system. The specific substitution pattern, including the 4-methyl group, is critical for the observed biological activity. Standard IUPAC numbering for the pyrrolo[2,3-b]pyridine core is used throughout this document.
I. SAR as Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). The PDE4B isoform, in particular, is a therapeutic target for central nervous system disorders and inflammatory diseases. Research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has identified potent and selective PDE4B inhibitors.[3]
Quantitative SAR Data
A systematic exploration of substitutions on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core has revealed key determinants for PDE4B inhibitory activity. The following table summarizes the SAR for a series of analogs where the "northern" portion attached to the pyrrole nitrogen is held constant as a 3,4-dichlorophenyl group, while the amide moiety at the C-2 position is varied.[3]
| Compound | R (Amide Substitution) | PDE4B IC50 (μM) | PDE4D % Inhibition @ 10 μM |
| 11a | Cyclopropyl | 0.63 | <50% |
| 11b | Cyclobutyl | Inactive | - |
| 11c | 3-Fluorocyclobutyl | 0.60 | <50% |
| 11f | Azetidin-1-yl | 0.11 | 86% |
| 11g | 3-Fluoroazetidin-1-yl | 0.12 | 70% |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 74% |
| 11i | Pyrrolidin-1-yl | 0.23 | 98% |
| 11j | 3,3-Difluoropyrrolidin-1-yl | 0.18 | 97% |
| 11o | (S)-3-Fluoropyrrolidin-1-yl | 0.15 | 98% |
SAR Summary for PDE4B Inhibitors:
-
Amide Substitutions: Moving from secondary amides (11a, 11c) to cyclic tertiary amides (azetidine, pyrrolidine) significantly boosts potency. Replacing a cyclobutyl group (11b) with an azetidine ring (11f) resulted in a nearly 10-fold increase in activity.[3]
-
Ring Size and Hydrophobicity: The data indicates that small, cyclic amines at the carboxamide position are favorable. The high activity of azetidine and pyrrolidine derivatives highlights the importance of the ring size and hydrophobicity for binding to the PDE4B active site.[3]
-
Fluorination: The introduction of fluorine atoms onto the cyclic amine moieties is well-tolerated and in some cases, beneficial. For instance, the 3,3-difluoroazetidine analog (11h) maintains high potency (IC50 = 0.14 μM) and demonstrates good selectivity over the PDE4D isoform.[3]
II. SAR as Janus Kinase 1 (JAK1) Inhibitors
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[4][5] Selective inhibition of JAK1 is a promising therapeutic strategy for autoimmune diseases.[5]
Quantitative SAR Data
Studies on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have led to the identification of potent and selective JAK1 inhibitors. The core scaffold was designed to exploit specific interactions within the JAK1 ATP-binding site. The table below presents data for key analogs.
| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 31g | H | 4-Chlorobenzyl | 2.8 | 32.5 | 118 | 106 |
| 38a | (S,S)-enantiomer of 31g | 4-Chlorobenzyl | 1.8 | 65.4 | 129 | 108 |
SAR Summary for JAK1 Inhibitors:
-
Core Scaffold: The N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide serves as an effective scaffold for achieving JAK1 selectivity.[5]
-
Piperidine Substitution: The presence of a substituted piperidine ring at the C-4 amino position is crucial for activity. Compound 31g , featuring a (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino group, emerged as a potent inhibitor.[5]
-
Stereochemistry: The stereochemistry of the piperidine ring significantly impacts potency and selectivity. The (S,S)-enantiomer (38a ) exhibited enhanced potency for JAK1 (IC50 = 1.8 nM) and improved selectivity over other JAK isoforms compared to the racemic mixture.[5]
Experimental Protocols & Methodologies
Detailed and reproducible experimental methods are fundamental to drug discovery research. Provided below are the protocols for the key assays used to generate the data in this guide.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs (PDE4B Inhibitors)
The synthesis of the target carboxamides generally proceeds through a three-step sequence starting from a common intermediate.[3]
-
Chan-Lam Coupling: The starting material, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is coupled with an appropriate arylboronic acid (e.g., (3,4-dichlorophenyl)boronic acid) in the presence of a copper catalyst such as copper(II) acetate, a base like pyridine, in a solvent such as dichloromethane at room temperature for approximately 12 hours.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine (e.g., 3,3-difluoroazetidine) using a standard peptide coupling reagent. A common method employs n-propanephosphonic acid anhydride (T3P) as the coupling agent and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) at room temperature for 30 minutes to 4 hours.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Materials:
-
Recombinant Kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase Substrate Peptide
-
ATP (at Km concentration for each kinase)
-
Test Compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
-
Procedure:
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution (containing the specific JAK enzyme) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each compound concentration relative to DMSO controls and determine IC50 values by fitting the data to a four-parameter dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
To provide a clearer context for the SAR studies, the following diagrams illustrate a typical drug discovery workflow and the relevant biological pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to 4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. Its derivatives have been the subject of intensive research, leading to the development of potent modulators of various biological targets. This technical guide focuses on a key derivative, 4-methyl-1H-pyrrolo[2,3-b]pyridine, providing a comprehensive overview of its discovery, historical context, synthesis, and its role in the development of targeted therapies. Particular emphasis is placed on the biological activities of its derivatives as kinase inhibitors, with detailed experimental protocols and quantitative data presented to aid in ongoing and future research endeavors.
Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented as a singular discovery, its origins are intrinsically linked to the broader exploration of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The 7-azaindole core, a bioisostere of indole, gained significant attention in the mid-20th century due to its presence in various natural products and its potential to modulate biological systems.[1] Early investigations into this heterocyclic system were driven by the desire to create novel compounds with therapeutic value.
The strategic addition of a methyl group at the 4-position of the 7-azaindole core is a deliberate medicinal chemistry tactic aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to explore structure-activity relationships (SAR) in drug discovery programs. The this compound scaffold has since become a cornerstone in the synthesis of a multitude of biologically active molecules, particularly in the realm of oncology and inflammatory diseases.[2]
Synthetic Methodologies
The synthesis of this compound and its derivatives relies on established methods for constructing the 7-azaindole core, followed by or incorporating the introduction of the 4-methyl substituent.
Construction of the 1H-pyrrolo[2,3-b]pyridine Core
Several classical and modern synthetic strategies are employed for the synthesis of the 7-azaindole scaffold:
-
Bartoli Indole Synthesis: This is a versatile method for the synthesis of 7-substituted indoles and can be adapted for 7-azaindoles. The reaction involves the treatment of a nitro-pyridine with a vinyl Grignard reagent.[1]
-
Fischer Indole Synthesis: This well-known method involves the reaction of a pyridine-based hydrazine with a ketone or aldehyde under acidic conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently utilize palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, to construct the bicyclic system or to introduce substituents.[3]
Synthesis of 4-Substituted-1H-pyrrolo[2,3-b]pyridines
The introduction of a substituent at the 4-position of the 7-azaindole ring can be achieved through various methods:
-
From a Pre-substituted Pyridine: A common approach involves starting with a pyridine derivative that already contains the desired 4-substituent. For the synthesis of 4-methyl-7-azaindole, this would typically involve starting with a 2-amino-4-methylpyridine derivative.
-
Post-functionalization of the 7-Azaindole Core: Direct functionalization of the 7-azaindole nucleus at the 4-position can be challenging but is achievable through methods like halogenation followed by cross-coupling reactions. A patent describes a method for preparing 4-substituted-7-azaindoles by first preparing N-oxide-7-azaindole, followed by halogenation at the 4-position, and subsequent substitution.[4]
Example Experimental Protocol: Synthesis of 4-Chloro-7-azaindole (a precursor for 4-substituted derivatives)
A general procedure for the synthesis of a 4-substituted 7-azaindole precursor, 4-chloro-7-azaindole, can be adapted from the literature. This compound serves as a versatile intermediate for the introduction of various functional groups at the 4-position via nucleophilic aromatic substitution or cross-coupling reactions.
Step 1: N-oxidation of 7-azaindole 7-azaindole is dissolved in an organic solvent such as THF. Hydrogen peroxide is added, and the reaction is stirred at a controlled temperature (e.g., 5-15 °C) for several hours to yield N-oxide-7-azaindole.[4]
Step 2: Chlorination at the 4-position The N-oxide-7-azaindole is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent like acetonitrile, often with a base such as diisopropylethylamine, to afford 4-chloro-7-azaindole.[4]
Biological Activity and Therapeutic Applications
Derivatives of this compound have emerged as potent inhibitors of a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[5][6]
Kinase Inhibition
The 7-azaindole scaffold is particularly effective as a kinase inhibitor due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[6][7] The 4-methyl group can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity.
Table 1: Kinase Targets of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Kinase Target | Therapeutic Area | Representative Compound Activities | Citation |
| c-Met | Cancer | IC50 of 22.8 nM for a 1H-pyrrolo[2,3-b]pyridine derivative. | [8] |
| FGFR | Cancer | A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against FGFR1, 2, and 3, with one compound having IC50 values of 7, 9, and 25 nM, respectively. | [9] |
| PDE4B | Inflammatory Diseases | A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors with IC50 values in the range of 0.11–1.1 μM. | [10] |
| PI3K | Cancer | A novel series of 7-azaindole derivatives were discovered as potent PI3K inhibitors. | [11] |
| GSK-3β | Alzheimer's Disease | Several pyrrolo[2,3-b]pyridine derivatives exhibited strong GSK-3β inhibitory activities with IC50 values as low as 0.22, 0.26, and 0.24 nM. | [12] |
| CDK9/CyclinT | Cancer | 7-azaindole derivatives bearing benzocycloalkanone motifs were found to inhibit CDK9/CyclinT in the micromolar to nanomolar range. | [13] |
| Haspin | Cancer | A 7-azaindole derivative was identified as a potent Haspin inhibitor with an IC50 of 14 nM. | [13] |
| MELK | Cancer | A 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative showed potent enzyme inhibition with an IC50 of 32 nM. | [14] |
| CDK8 | Colorectal Cancer | A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. | [15] |
| JAK1 | Inflammatory and Autoimmune Diseases | An N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative was identified as a potent and selective JAK1 inhibitor. | [16] |
Signaling Pathways
The inhibition of these kinases by this compound derivatives leads to the modulation of key signaling pathways implicated in disease pathogenesis.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 7-Azaindole derivatives have been developed as potent PI3K inhibitors, thereby blocking this pro-survival pathway.[11]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 7-azaindole derivative.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is implicated in inflammatory and autoimmune diseases. Selective JAK1 inhibitors based on the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold have been developed to block this pathway.[16]
Caption: The JAK/STAT signaling pathway and its inhibition by a 7-azaindole derivative.
Quantitative Data
The following table summarizes key quantitative data for representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Table 2: IC50 Values of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Cell Line | Citation |
| Compound 9 | c-Met | 22.8 | 329 | MKN-45 | [8] |
| 479 | EBC-1 | [8] | |||
| Compound 4h | FGFR1 | 7 | - | - | [9] |
| FGFR2 | 9 | - | - | [9] | |
| FGFR3 | 25 | - | - | [9] | |
| Compound 11h | PDE4B | 110 (0.11 µM) | - | - | [10] |
| Compound 41 | GSK-3β | 0.22 | - | - | [12] |
| Compound 46 | GSK-3β | 0.26 | - | - | [12] |
| Compound 54 | GSK-3β | 0.24 | - | - | [12] |
| Compound 8l | Haspin | 14 | - | - | [13] |
| Compound 16h | MELK | 32 | 109 - 245 | A549, MDA-MB-231, MCF-7 | [14] |
| Title Compound 22 | CDK8 | 48.6 | - | - | [15] |
Conclusion
The this compound core has proven to be a highly valuable scaffold in modern drug discovery. Its derivatives have demonstrated remarkable potency and selectivity against a range of therapeutically relevant protein kinases. The synthetic versatility of the 7-azaindole system allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved pharmacological profiles. The continued exploration of this privileged scaffold is expected to yield novel drug candidates for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. This technical guide provides a foundational understanding of the discovery, synthesis, and biological importance of this compound, serving as a valuable resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
4-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-methyl-1H-pyrrolo[2,3-b]pyridine analogs as a promising class of compounds in cancer research. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, serves as a versatile core for the development of potent kinase inhibitors, targeting various signaling pathways implicated in tumorigenesis and cancer progression. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the synthesis and evaluation of these analogs.
Mechanism of Action and Targeted Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine core structure is a bioisostere of indole and purine, enabling it to function as a hinge-binder in the ATP-binding pocket of numerous protein kinases. By competitively inhibiting these kinases, the analogs can modulate critical signaling pathways that are often dysregulated in cancer. Key targets for this class of compounds include Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK) family members, Maternal Embryonic Leucine Zipper Kinase (MELK), and Anaplastic Lymphoma Kinase (ALK). Inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and suppression of cell migration and invasion.
WNT/β-catenin Signaling Pathway
Certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of CDK8, a key regulator of transcription. CDK8 has been identified as a colorectal oncogene that can modulate the WNT/β-catenin signaling pathway. Inhibition of CDK8 can indirectly suppress β-catenin activity, leading to the downregulation of WNT target genes, cell cycle arrest, and a reduction in tumor growth.[1][2]
FGFR Signaling Pathway
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[3][4] These compounds typically occupy the ATP-binding site of the FGFR kinase domain, blocking the downstream activation of pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cancer cell proliferation, migration, and invasion.[3]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases is crucial for cytokine signaling that regulates inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as selective inhibitors of JAK1 and JAK3, demonstrating potential for treating both autoimmune diseases and cancers.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine analogs against different protein kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22 | CDK8 | 48.6 | [1][2] |
| H1 | CDK8 | 35.2 | [2] |
| 4h | FGFR1 | 7 | [3][4] |
| FGFR2 | 9 | [3][4] | |
| FGFR3 | 25 | [3][4] | |
| FGFR4 | 712 | [3][4] | |
| 16h | MELK | 32 | [7][8] |
| 42 | Cdc7 | 7 | [9] |
| 11h | PDE4B | 110 | [10] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 16h | A549 | Lung Cancer | 0.109 | [7][8] |
| MDA-MB-231 | Breast Cancer | 0.245 | [7][8] | |
| MCF-7 | Breast Cancer | - | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Core
A common and effective method for the synthesis of the 7-azaindole core is the Sonogashira coupling followed by an intramolecular cyclization.
Step 1: Sonogashira Coupling
-
To a solution of a 2-amino-3-halopyridine (1.0 eq) in a suitable solvent such as DMF or toluene, add the terminal alkyne (1.1-1.5 eq).
-
Add a palladium catalyst, such as PdCl2(PPh3)2 (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.1 eq).
-
Add a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-alkynylpyridine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the 2-amino-3-alkynylpyridine intermediate (1.0 eq) in a suitable solvent like toluene or acetonitrile.
-
Add a base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.1-2.0 eq).
-
In some cases, an additive like 18-crown-6 can be used to facilitate the reaction.
-
Heat the mixture to reflux (typically 65-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-pyrrolo[2,3-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a test compound against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare the kinase, substrate peptide, and ATP solutions in the kinase assay buffer at appropriate concentrations.
-
-
Kinase Reaction :
-
In a 96-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of an ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37 °C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection :
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.
-
-
Data Interpretation :
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Fixation :
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20 °C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
-
Chamber Preparation :
-
For invasion assays, coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and incubate at 37 °C to allow it to gel. For migration assays, use uncoated inserts.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding :
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
-
Assay Incubation :
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate for 12-48 hours at 37 °C.
-
-
Staining and Quantification :
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the fixed cells with 0.1% crystal violet.
-
Wash the inserts with water and allow them to dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Conclusion
The this compound scaffold represents a highly valuable core in the design of novel kinase inhibitors for cancer therapy. Analogs based on this structure have demonstrated potent activity against a range of clinically relevant kinases and have shown efficacy in preclinical cancer models. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this promising area of oncology drug discovery. The versatility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of next-generation targeted cancer therapeutics with improved potency and selectivity.
References
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unl.pt [research.unl.pt]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of 4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a promising class of compounds for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this core, particularly those with a 4-methyl substitution, have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways. Their mechanism of action primarily involves the inhibition of protein kinases that are crucial for the inflammatory response.
This guide focuses on the current understanding of the anti-inflammatory effects of this compound derivatives, providing researchers and drug development professionals with a consolidated resource to support further investigation and therapeutic development.
Data Presentation: Quantitative Anti-Inflammatory Activity
The anti-inflammatory activity of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of selected compounds against key inflammatory mediators.
Table 1: Inhibition of Janus Kinases (JAKs) by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. other JAKs | Reference |
| 31g | JAK1 | Potent (exact value not specified) | Selective over JAK2, JAK3, TYK2 | [1] |
| 38a (S,S-enantiomer of 31g) | JAK1 | Excellent potency (exact value not specified) | High selectivity over JAK2, JAK3, TYK2 | [1] |
| 14c | JAK3 | Potent (exact value not specified) | Moderately selective | [2][3] |
Table 2: Inhibition of Phosphodiesterase 4B (PDE4B) by 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | PDE4B IC50 (µM) | % Inhibition at 10 µM | Reference |
| 11h | 0.11 - 1.1 (range for series) | 99 - 20% (range for series) | [4] |
Table 3: In Vitro Anti-Inflammatory Effects of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| 31g | TGF-β-induced migration of HSCs | Significant inhibition | 0.25 µM | [1] |
| 11h | TNF-α release from LPS-stimulated macrophages | Significant inhibition | Not specified | [4] |
| 11h | TNF-α release from Pam3Cys-stimulated macrophages | Significant inhibition | Not specified | [4] |
| 5a | TNF-α and IL-6 release from LPS-induced RAW264.7 macrophages | 87% and 76% reduction, respectively | Not specified | [5] |
| 5f | TNF-α and IL-6 release from LPS-induced RAW264.7 macrophages | 35% and 32% reduction, respectively | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against protein kinases such as JAKs.
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., JAK1, JAK3).
-
Kinase substrate (e.g., a specific peptide).
-
Adenosine triphosphate (ATP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The amount of ADP produced, which is proportional to the kinase activity, can be quantified.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Inhibition of TNF-α Production in Macrophages
This protocol describes a cell-based assay to assess the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7).[4][5]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animals:
-
Male Wistar rats or Swiss albino mice.
-
-
Procedure:
-
Administer the test compounds orally or intraperitoneally at various doses.
-
After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or a digital caliper.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the anti-inflammatory properties of this compound derivatives.
Signaling Pathways
Caption: JAK/STAT signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Caption: PDE4B/cAMP signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Experimental Workflow
Caption: General workflow for evaluating the anti-inflammatory activity of novel compounds.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant anti-inflammatory properties. Their ability to selectively inhibit key kinases in inflammatory signaling pathways, such as JAKs and PDE4B, underscores their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers to advance the exploration of these compounds for the treatment of inflammatory diseases. Further structure-activity relationship studies and preclinical evaluations are warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles for clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The protocol detailed below is based on the Bartoli indole synthesis, a reliable and widely used method for the preparation of 7-azaindole derivatives.
Introduction
This compound, also known as 4-methyl-7-azaindole, is a key structural motif in a variety of pharmacologically active compounds, including kinase inhibitors. Its synthesis is a critical step in the development of novel therapeutics. The Bartoli indole synthesis offers a practical approach, typically involving the reaction of a substituted nitropyridine with a vinyl Grignard reagent.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-nitro-4-methylpyridine.
Materials:
-
2-Nitro-4-methylpyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Ammonium chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-nitro-4-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Reaction:
-
Slowly add vinylmagnesium bromide (3.0 to 4.0 eq, 1.0 M solution in THF) to the cooled solution of 2-nitro-4-methylpyridine via syringe over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm slowly to -40 °C and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Volume/Mass |
| 2-Nitro-4-methylpyridine | 138.12 | 1.0 | 10.0 | 1.38 g |
| Vinylmagnesium bromide (1.0 M) | 131.26 | 3.5 | 35.0 | 35.0 mL |
| This compound | 132.16 | - | (Theoretical) | (Yield dependent) |
Note: The yield of the reaction can vary depending on the specific reaction conditions and purity of the reagents. A typical yield for the Bartoli synthesis of azaindoles is in the range of 40-60%.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound via the Bartoli indole synthesis.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Purification of 4-methyl-1H-pyrrolo[2,3-b]pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of the 7-azaindole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors.[1][2] The synthesis of this and similar compounds often yields crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is critical to obtain the high-purity material required for subsequent applications.[1] Column chromatography, particularly flash chromatography, is a widely employed and effective technique for the purification of such heterocyclic compounds.[1][3]
This document provides a detailed protocol for the purification of this compound using column chromatography with silica gel as the stationary phase.
Data Presentation
The successful purification of this compound by column chromatography is dependent on the careful selection of the stationary and mobile phases. The following tables summarize typical parameters that can be used as a starting point for the purification process. These parameters are based on established methods for purifying 7-azaindole derivatives and other N-heterocyclic compounds.[1][3][4]
Table 1: Stationary Phase and Sample Loading Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[1] | Most commonly used, versatile, and cost-effective for azaindole derivatives.[1] |
| Silica Gel to Crude Sample Ratio | 20:1 to 100:1 by weight[1] | Ensures sufficient separation capacity. |
| Sample Loading Method | Dry Loading or Minimal Solvent Liquid Loading | Dry loading is often preferred for better resolution. If using liquid loading, dissolve the sample in a minimal amount of a suitable solvent like dichloromethane (DCM).[5] |
Table 2: Mobile Phase (Eluent) Systems
| Eluent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | A standard and effective system for a wide range of compounds. The gradient is typically started with a low percentage of ethyl acetate, which is gradually increased.[3][6][7] |
| Dichloromethane/Methanol | Medium to High | Suitable for more polar compounds. A small percentage of methanol is usually sufficient to elute polar compounds.[6][7] |
| Dichloromethane/Acetone | Medium | An alternative to ethyl acetate systems.[4] |
Table 3: Example Gradient Elution Profile
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2-3 column volumes | Elute non-polar impurities. |
| 2 | 90:10 to 70:30 (Gradient) | 5-10 column volumes | Elute the target compound. |
| 3 | 50:50 or 0:100 | 2-3 column volumes | Elute highly polar impurities. |
Experimental Protocols
This section provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Flash chromatography system (optional, manual or automated)
-
Rotary evaporator
-
Collection tubes or flasks
-
Beakers and flasks
-
Pipettes
Protocol 1: Purification by Flash Column Chromatography
1. TLC Analysis of Crude Material: a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM). b. Spot the solution onto a TLC plate. c. Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
2. Column Packing: a. Select an appropriately sized chromatography column. b. Prepare a slurry of silica gel in a non-polar solvent like hexane. c. Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed, bubble-free column bed.[3] d. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
- Dry Loading (Recommended): i. Dissolve the crude product in a minimal amount of a volatile solvent such as DCM.[5] ii. Add a portion of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[5] iii. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[5] iv. Carefully add the dry-loaded sample onto the top of the packed column.[5]
- Liquid Loading: i. Dissolve the crude product in the minimum volume of the initial mobile phase or a slightly more polar solvent.[3] ii. Carefully apply the sample solution to the top of the silica gel bed using a pipette.[3]
4. Elution and Fraction Collection: a. Begin eluting the column with the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate). b. If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] c. Collect the eluent in fractions using test tubes or an automated fraction collector.
5. Fraction Analysis: a. Monitor the separation by spotting each collected fraction onto a TLC plate. b. Visualize the spots under a UV lamp. c. Combine the fractions that contain the pure this compound.
6. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
This diagram outlines the key stages involved in the purification of this compound, from initial analysis and preparation to the final isolation of the pure compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Application Notes and Protocols for Kinase Inhibition Assays of 4-methyl-1H-pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active site of various kinases.[1] Derivatives of this core structure, including 4-methyl-1H-pyrrolo[2,3-b]pyridine compounds, have shown significant potential as potent and selective inhibitors of a range of protein kinases, which are critical targets in numerous diseases, particularly cancer.[1][2][3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions.[5] Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of modern drug discovery.[6]
These application notes provide a comprehensive, detailed protocol for conducting a biochemical kinase inhibition assay to determine the potency (IC50) of this compound compounds. The protocol is based on a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, offering high sensitivity and suitability for high-throughput screening.[7][8]
Featured Kinase Family: Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[5][9][10] These pathways are crucial for regulating cell proliferation, survival, migration, and differentiation.[11] Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in the development and progression of various cancers.[2][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[2][4]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50 values) of representative 1H-pyrrolo[2,3-b]pyridine compounds against various kinases, as reported in the literature. This data illustrates the potential for this scaffold to be developed into potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | FGFR1 | 7 | Derivative 3 | JAK3 | < 1000 |
| FGFR2 | 9 | ITK | < 1000 | ||
| FGFR3 | 25 | Derivative 4 | CDK8 | 48.6 | |
| FGFR4 | 712 | Derivative 5 | TNIK | < 1 | |
| Derivative 2 | JAK1 | 3.4 | |||
| JAK2 | 16 | ||||
| JAK3 | 310 | ||||
| TYK2 | 100 |
Note: The specific structures of the derivative compounds are detailed in the cited literature. This table is for illustrative purposes to show the range of activities.[1][2][6]
Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based biochemical assay for determining the IC50 values of this compound compounds against a target kinase. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][12][13][14]
Materials and Reagents
-
Target Kinase (e.g., recombinant human FGFR1)
-
Kinase Substrate (specific to the target kinase)
-
This compound test compounds
-
Known kinase inhibitor (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer plate reader
Experimental Workflow
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of the this compound test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup (384-well format):
-
Add the diluted test compounds to the appropriate wells of the assay plate. Include wells for a positive control (known inhibitor) and a vehicle control (DMSO only).
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.[5]
-
Add the kinase enzyme and the specific substrate to all wells except the "no kinase" control.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[5]
-
-
Signal Detection:
-
After the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent to all wells to stop the reaction and deplete the remaining ATP.[12][13]
-
Incubate the plate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to all wells. This reagent will convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.[12][13]
-
Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate Percent Inhibition:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided protocol for a luminescence-based kinase inhibition assay offers a robust and sensitive method for evaluating the potency of these compounds. Careful optimization of assay conditions, including enzyme and ATP concentrations, is crucial for obtaining accurate and reproducible IC50 values. The data generated from these assays is essential for guiding structure-activity relationship (SAR) studies and advancing the development of new targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. carnabio.com [carnabio.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assay Methods for 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, particularly within the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[1][2][4] Therefore, robust cell-based assays are crucial for characterizing the efficacy and mechanism of action of novel this compound derivatives.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the biological activity of these compounds, from target engagement and pathway modulation to cellular viability.
Key Cell-Based Assays
A multi-faceted approach employing a combination of assays is recommended to comprehensively characterize this compound derivatives. The following assays provide a robust workflow for determining target engagement, downstream signaling effects, and overall cellular impact.
| Assay | Purpose | Typical Readout | Key Information Gained |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of the compound to the target kinase in a cellular environment.[5][6] | Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[7] | Target engagement, confirmation of intracellular binding. |
| Western Blotting for Phospho-Proteins | To measure the inhibition of phosphorylation of the target kinase and its downstream substrates.[8] | Band intensity corresponding to the phosphorylated protein. | Mechanism of action, pathway inhibition. |
| Cellular Phosphorylation Assay (e.g., ELISA) | To quantify the inhibition of phosphorylation of a specific substrate in a high-throughput format. | Luminescence, fluorescence, or colorimetric signal. | IC50 determination for kinase inhibition in cells. |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | To assess the cytotoxic or cytostatic effects of the compound on cell proliferation and survival.[9] | Absorbance or luminescence signal proportional to the number of viable cells. | Cellular toxicity, therapeutic window. |
| JAK-STAT Reporter Gene Assay | To measure the functional consequence of JAK-STAT pathway inhibition. | Luciferase or β-lactamase activity. | Functional impact on gene transcription downstream of the signaling cascade.[10] |
Signaling Pathway of Interest: JAK-STAT
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[1][2][11] Many this compound derivatives are designed to inhibit JAK kinases.[3]
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor.[4] This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs.[2] Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[1][2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a compound directly binds to its target protein in intact cells.[5][6] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]
Workflow Diagram:
Materials:
-
Cell line expressing the target kinase
-
This compound derivative
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include an unheated control.[5]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5][7]
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations across all samples.
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melt curves. A shift in the curve indicates target engagement.[5]
-
Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol measures the inhibition of JAK kinase activity by assessing the phosphorylation status of a key downstream substrate, STAT3.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., IL-6)
-
This compound derivative
-
Recombinant cytokine (e.g., IL-6)
-
Lysis buffer with protease and phosphatase inhibitors[8]
-
Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Other materials as listed in Protocol 1 for Western Blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.[8]
-
Protein Quantification: Determine and normalize protein concentrations.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]
-
Incubate the membrane with the anti-pSTAT3 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal.
-
-
Stripping and Reprobing (Optional but Recommended):
-
Strip the membrane of the first set of antibodies.
-
Re-probe the same membrane with an antibody against total STAT3 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both pSTAT3 and total STAT3.
-
Calculate the ratio of pSTAT3 to total STAT3 for each condition.
-
Plot the normalized pSTAT3 levels against the compound concentration to determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cell line of interest
-
This compound derivative
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated (negative control) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.
Table 1: Kinase Inhibition and Cellular Activity of Compound X
| Assay | Cell Line | Readout | IC50 (nM) |
| Cellular Phosphorylation Assay (pSTAT3) | HEL | Luminescence | 50 |
| MTT Cell Viability | HEL | Absorbance (72h) | 500 |
| JAK-STAT Reporter Gene Assay | HEK293 | Luciferase Activity | 75 |
Table 2: Target Engagement of Compound X
| Assay | Cell Line | Readout | Result |
| CETSA (Melt Curve) | K562 | ΔTm (°C) | +5.2°C |
| CETSA (ITDRF) | K562 | EC50 (nM) | 120 |
These protocols and application notes provide a comprehensive framework for the preclinical evaluation of this compound derivatives, enabling researchers to effectively characterize their mechanism of action and therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic route to 4-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The protocols detailed below are designed for adaptability to large-scale production, ensuring consistent yield and purity.
Introduction
This compound, also known as 4-methyl-7-azaindole, is a prominent structural motif in a multitude of pharmacologically active compounds. Its unique bioisosteric relationship with indole allows for favorable interactions with various biological targets, leading to its incorporation into kinase inhibitors and other therapeutic agents. The development of a robust and scalable synthesis is therefore critical for advancing drug discovery programs that utilize this scaffold.
The synthetic strategy outlined herein is a multi-step process commencing from commercially available 2-amino-3-methylpyridine. This approach focuses on building the pyrrole ring onto the pyridine core, a common and effective method for constructing the 7-azaindole system.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process: Halogenation of the pyridine ring, introduction of the pyrrole precursor via a Sonogashira coupling, and subsequent cyclization to form the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 2-Amino-4-bromo-3-methylpyridine
Materials:
-
2-Amino-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in dichloromethane (10 vol) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 vol).
-
Separate the organic layer and wash with brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.
Step 2: Synthesis of 2-Amino-3-methyl-4-((trimethylsilyl)ethynyl)pyridine
Materials:
-
2-Amino-4-bromo-3-methylpyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of 2-amino-4-bromo-3-methylpyridine (1.0 eq) in a mixture of toluene (8 vol) and triethylamine (4 vol), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the combined filtrate with saturated aqueous ammonium chloride solution (5 vol) and then with brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
Materials:
-
2-Amino-3-methyl-4-((trimethylsilyl)ethynyl)pyridine
-
Potassium tert-butoxide (KOt-Bu)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3-methyl-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in N-methyl-2-pyrrolidone (10 vol), add potassium tert-butoxide (2.0 eq) at room temperature.
-
Heat the reaction mixture to 120-130 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 vol).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 vol).
-
Combine the organic layers and wash with brine (10 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesis of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | 2-Amino-4-bromo-3-methylpyridine | 2-Amino-3-methylpyridine | NBS | DCM | 85-95 |
| 2 | 2-Amino-3-methyl-4-((trimethylsilyl)ethynyl)pyridine | 2-Amino-4-bromo-3-methylpyridine | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene/Et₃N | 70-85 |
| 3 | This compound | 2-Amino-3-methyl-4-((trimethylsilyl)ethynyl)pyridine | KOt-Bu | NMP | 60-75 |
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are often exploited to achieve potent and selective inhibition of protein kinases, making it a valuable scaffold in the development of targeted cancer therapies. Additionally, derivatives of 4-methyl-7-azaindole have shown promise in other therapeutic areas, including inflammatory diseases and neurological disorders. The scalability of the presented synthesis enables the production of sufficient quantities of this key intermediate for extensive medicinal chemistry campaigns and preclinical development.
Application Notes and Protocols for the Characterization of 4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-methyl-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry and drug discovery. The detailed protocols and data presented herein are intended to be a valuable resource for researchers engaged in the synthesis, purification, and analysis of this and related compounds.
Overview of Analytical Techniques
The structural elucidation and purity assessment of this compound (also known as 4-methyl-7-azaindole) are critical steps in its development as a potential therapeutic agent. A combination of spectroscopic and chromatographic techniques is typically employed to ensure the compound's identity and quality. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): For the determination of molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Gas Chromatography (GC): An alternative method for purity assessment, particularly for volatile derivatives.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and characterize electronic transitions.
-
X-ray Crystallography: To determine the precise three-dimensional atomic structure in the solid state.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of this compound and its derivatives.
Table 1: NMR Spectroscopic Data for this compound Derivatives
| Technique | Parameter | Typical Value |
| ¹H NMR | Chemical Shift (δ) | 2.31 (s, 3H, CH₃), 6.95-7.89 (m, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | 9.67 (CH₃), 110.96-136.67 (Ar-C)[1] |
Table 2: Mass Spectrometric Data for a Representative 4-Azaindole
| Technique | Parameter | Value |
| High-Resolution MS (HRMS) | Molecular Formula | C₈H₈N₂ |
| Exact Mass | 132.0688 | |
| Measured [M+H]⁺ | 133.0761 | |
| Mass Error (ppm) | < 5 | |
| Tandem MS (MS/MS) | Precursor Ion (m/z) | 133.0761 |
| Fragment Ions (m/z) | Dependent on specific substitution patterns |
Table 3: Chromatographic Data for this compound Analysis
| Technique | Parameter | Typical Value |
| HPLC | Retention Time (tR) | Dependent on column and mobile phase |
| Purity (%) | > 95% | |
| GC | Retention Time (t R) | Dependent on column and temperature program |
| Purity (%) | > 98% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]
-
Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.[2]
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]
-
Number of Scans (NS): 16 to 64, depending on sample concentration.[2]
-
Acquisition Time (AQ): 3-4 seconds.[2]
-
Relaxation Delay (D1): 1-2 seconds.[2]
-
Spectral Width (SW): 0-16 ppm for ¹H NMR and 0-220 ppm for ¹³C NMR.
-
Temperature: 298 K (25 °C).[2]
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Assign the peaks in the ¹³C NMR spectrum with the aid of DEPT experiments if necessary.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (LC-MS/MS):
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[3]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Column Temperature: 40°C.[3]
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Injection Volume: 2 µL.[3]
-
Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Capillary Voltage: 3.0 kV.[3]
-
Cone Voltage: 30 V.[3]
-
Desolvation Temperature: 500°C.[3]
-
Desolvation Gas Flow: 1000 L/hr.[3]
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the [M+H]⁺ ion. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and acquiring the product ion spectrum.
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the working standards.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the sample and standards into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total area of all peaks.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway showing kinase inhibition by a this compound derivative.
References
Application Notes & Protocols for Determining Cell Permeability of 4-methyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability of a drug candidate to cross cellular membranes is a critical determinant of its oral bioavailability and overall efficacy. The compound 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry for their role in developing kinase inhibitors. Assessing the membrane permeability of such molecules early in the drug discovery process is essential for optimizing lead compounds and reducing late-stage attrition.
This document provides detailed protocols for two standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA serves as a high-throughput, cell-free method to evaluate passive diffusion, while the Caco-2 assay provides a more comprehensive, low-throughput model that accounts for both passive and active transport mechanisms across a cellular monolayer mimicking the human intestinal epithelium.[1][2] The selection between these assays, or their sequential use, allows for a tiered approach to permeability screening.[3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the test compound is crucial for assay design and data interpretation.
| Property | Value | Significance |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | Influences diffusion rate. |
| pKa | 7.71 ± 0.40 (Predicted) | Affects ionization state at physiological pH, impacting permeability. |
| LogP | (Not specified) | A key indicator of lipophilicity and passive diffusion potential. |
Note: Experimental LogP data is recommended for accurate assessment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle
The PAMPA model evaluates the passive diffusion of a compound from a donor compartment, through an artificial membrane infused with a lipid solution, to an acceptor compartment. This cell-free assay is rapid, cost-effective, and specifically measures transcellular permeability, making it ideal for high-throughput screening in early drug discovery.[4][5]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials and Reagents
-
This compound
-
High and Low Permeability Control Compounds (e.g., Testosterone and Atenolol)
-
PAMPA "Sandwich" Plate (96-well Donor and Acceptor plates)
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
LC-MS/MS or UV-Vis Plate Reader
Experimental Protocol
-
Preparation of Lipid Membrane Solution: Prepare a 1% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved.[6]
-
Preparation of Compound Solutions:
-
Assay Setup:
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from both the Donor and Acceptor wells.
-
Determine the concentration of the compound in each sample using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A = Compound concentration in the acceptor well
-
C_eq = Equilibrium concentration, calculated from initial donor and reference wells
-
V_D = Volume of the donor well (cm³)
-
V_A = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (seconds)
Protocol 2: Caco-2 Permeability Assay
Principle
The Caco-2 permeability assay is the industry gold standard for predicting in vivo oral drug absorption.[8] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters (e.g., P-glycoprotein).[1][9] This model allows for the assessment of both passive diffusion and active transport by measuring permeability in two directions: apical-to-basolateral (A-to-B), simulating absorption, and basolateral-to-apical (B-to-A), assessing active efflux.[9]
Experimental Workflow for Caco-2 Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Materials and Reagents
-
Caco-2 cell line (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[10]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to confirm tight junction integrity.[11] Discard any inserts that do not meet this criterion.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.[1]
-
For A-to-B transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[11]
-
For B-to-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[11]
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.[1][11]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compound in all samples by a validated LC-MS/MS method.
-
Data Analysis
-
Apparent Permeability (Papp) Calculation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
-
-
Efflux Ratio (ER) Calculation:
ER = Papp (B→A) / Papp (A→B)
An ER ≥ 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[9][10]
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format for comparison.
| Compound | Assay | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Potential |
| This compound | PAMPA | [Insert Value] | N/A | N/A | [Classify] | N/A |
| This compound | Caco-2 | [Insert Value] | [Insert Value] | [Calculate] | [Classify] | [Interpret] |
| Propranolol (High Perm.) | Caco-2 | > 10 | ~10 | ~1.0 | High | No |
| Atenolol (Low Perm.) | Caco-2 | < 1 | < 1 | ~1.0 | Low | No |
| Digoxin (Efflux Substrate) | Caco-2 | ~1 | > 5 | > 5.0 | Low-Mod. | Yes |
Permeability Classification Guidelines: [12]
-
High: Papp > 10 x 10⁻⁶ cm/s
-
Moderate: Papp = 1-10 x 10⁻⁶ cm/s
-
Low: Papp < 1 x 10⁻⁶ cm/s
By combining results from both PAMPA and Caco-2 assays, researchers can gain a comprehensive understanding of the permeability characteristics of this compound, distinguishing between passive diffusion potential and the influence of active transport mechanisms. This data is invaluable for guiding subsequent lead optimization and development efforts.[4]
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. medium.com [medium.com]
Application Notes and Protocol for Assessing In Vivo Efficacy of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a variety of kinase inhibitors, demonstrating potential therapeutic applications in oncology and autoimmune diseases. Derivatives of this scaffold have been shown to target several important kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Cyclin-dependent kinase 8 (CDK8), and Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4] This document provides a detailed protocol for the in vivo assessment of the efficacy of novel compounds based on this scaffold. The protocol is designed to be adaptable depending on the specific kinase target and therapeutic indication.
Preclinical In Vivo Efficacy Assessment Strategy
A general workflow for assessing the in vivo efficacy of a this compound derivative is outlined below. This involves selecting an appropriate animal model, determining the dosing regimen, and evaluating various endpoints to measure the compound's therapeutic effect.
Caption: Experimental workflow for in vivo efficacy assessment.
Experimental Protocols
The following are detailed protocols for key experiments. These should be adapted based on the specific this compound derivative and its intended therapeutic application.
Protocol 1: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model (for JAK inhibitors)
This model is considered a gold standard for preclinical testing of rheumatoid arthritis therapeutics.[5]
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.[6]
-
Animals should be acclimatized for at least one week before the start of the experiment.
2. Reagents and Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound test compound
-
Vehicle for test compound (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Tofacitinib or another approved JAK inhibitor)[5][7]
3. Experimental Procedure:
-
Day 0: Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant. Administer an intradermal injection at the base of the tail of each mouse.
-
Day 21: Booster Immunization: Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection.
-
Disease Monitoring: Begin monitoring mice for signs of arthritis (e.g., paw swelling, redness) daily from the day of the booster injection. A clinical scoring system is typically used (see Data Presentation section).
-
Randomization and Treatment: Once mice develop signs of arthritis (clinical score > 1), randomize them into treatment groups (e.g., vehicle control, test compound at various doses, positive control).
-
Dosing: Administer the test compound and controls orally (p.o.) once or twice daily for a specified period (e.g., 14-21 days).[6]
-
Endpoint Analysis:
-
Continue daily clinical scoring and measurement of paw thickness.
-
At the end of the study, collect blood samples for cytokine analysis (e.g., IL-6, TNF-α) and pharmacokinetic analysis.
-
Euthanize mice and collect paws for histopathological evaluation of inflammation, cartilage damage, and bone erosion.
-
Protocol 2: In Vivo Efficacy in a Colorectal Cancer Xenograft Model (for CDK8 or other anti-cancer kinase inhibitors)
1. Animals:
-
Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Animals should be acclimatized for at least one week before the start of the experiment.
2. Reagents and Materials:
-
Human colorectal cancer cell line (e.g., HCT116, SW620)[4]
-
Matrigel
-
This compound test compound
-
Vehicle for test compound
-
Positive control (if available)
3. Experimental Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of colorectal cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Dosing: Administer the test compound and vehicle control orally (p.o.) daily.
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study (when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., Western blot for target engagement) and histopathology.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Clinical Score (Day X) | Mean Paw Thickness (mm, Day X) |
| Vehicle Control | - | ||
| Test Compound | Low Dose | ||
| Test Compound | Mid Dose | ||
| Test Compound | High Dose | ||
| Positive Control | (e.g., Tofacitinib) |
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³, Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Test Compound | Low Dose | ||
| Test Compound | Mid Dose | ||
| Test Compound | High Dose |
Signaling Pathway Visualization
For a this compound derivative targeting the JAK-STAT pathway, the following diagram illustrates the mechanism of action.
References
- 1. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of 4-methyl-1H-pyrrolo[2,3-b]pyridine, a significant scaffold in medicinal chemistry. The following protocols are designed to be a comprehensive resource for researchers engaged in the development of novel radiotracers for positron emission tomography (PET) and other molecular imaging applications.
Introduction
This compound, also known as 4-methyl-7-azaindole, is a heterocyclic compound that serves as a core structural motif in a variety of biologically active molecules. Its ability to mimic purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes. Radiolabeling of this scaffold with positron-emitting isotopes such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), or with radioiodine, enables in vivo imaging and pharmacokinetic studies, which are crucial for drug discovery and development.
This document outlines several potential methods for radiolabeling the this compound core, including direct radioiodination and radiolabeling with ¹⁸F and ¹¹C via precursor-based syntheses.
Radiolabeling Strategies
Several strategies can be employed for the radiolabeling of this compound. The choice of method depends on the desired radionuclide, the position of the label, and the required specific activity.
-
Radioiodination: Direct electrophilic iodination can be achieved on the electron-rich pyrrole ring. Alternatively, a precursor such as a stannyl or boronic acid derivative can be used for a more controlled introduction of radioiodine.
-
Fluorine-18 Labeling: Nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [¹⁸F]fluoride is a common and efficient method.[1]
-
Carbon-11 Labeling: Introduction of a [¹¹C]methyl group can be accomplished by reacting a desmethyl precursor with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][3][4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the radiolabeling of pyrrolo[2,3-b]pyridine and related heterocyclic structures, based on published literature. These values can serve as a benchmark for the development of specific protocols for this compound.
| Radiolabeling Method | Precursor | Radiochemical Yield (RCY) (non-decay corrected) | Radiochemical Purity | Molar Activity (Specific Activity) | Total Synthesis Time | Reference |
| [¹⁸F]Fluorination | Tosylate precursor | >30% | >99% | 1.5 GBq/µmol | 85-90 min | [2] |
| [¹¹C]Methylation | Desmethyl precursor | 20-50% | >99% | 8.4 GBq/µmol | ~40-60 min | [4] |
| Radioiodination | Stannyl precursor | 60-80% | >98% | >74 GBq/µmol | ~30-45 min | N/A |
Note: Data for radioiodination is based on general knowledge of similar reactions, as specific literature for this exact scaffold was not identified in the initial search.
Experimental Protocols
Protocol 1: Radioiodination of this compound
This protocol describes the direct electrophilic radioiodination at the 3-position of the pyrrolo[2,3-b]pyridine ring. The existence of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine suggests this position is susceptible to iodination.[6][7]
Materials:
-
This compound
-
[¹²³I]NaI, [¹²⁵I]NaI, or [¹³¹I]NaI
-
N-Chlorosuccinimide (NCS) or Iodogen®
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 200 µL of ethanol in a sealed reaction vial.
-
Oxidizing Agent: If using Iodogen®, coat the reaction vial with 50-100 µg of Iodogen® by evaporating a solution in dichloromethane prior to adding the substrate. If using NCS, prepare a fresh solution of 1 mg/mL in ethanol.
-
Radioiodination Reaction:
-
Add 5-10 µL of the appropriate sodium radioiodide solution (e.g., 370-740 MBq) to the reaction vial.
-
If using NCS, add 10 µL of the NCS solution to the vial.
-
Vortex the mixture at room temperature for 15-20 minutes.
-
-
Quenching: Quench the reaction by adding 100 µL of a saturated sodium bisulfite solution.
-
Purification:
-
Dilute the reaction mixture with 1 mL of water.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted iodide and other polar impurities.
-
Elute the radioiodinated product with 1 mL of ethanol.
-
For higher purity, perform semi-preparative HPLC purification.
-
-
Quality Control: Analyze the radiochemical purity of the final product by analytical HPLC with a radioactivity detector.
Protocol 2: [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol is adapted from a method used for a similar pyrrolopyridine structure and involves a two-step synthesis: preparation of a tosylate precursor followed by radiofluorination.[2]
Step 1: Synthesis of the Tosylate Precursor
A suitable precursor would be 4-methyl-1-(2-tosyloxyethyl)-1H-pyrrolo[2,3-b]pyridine. This involves alkylation of the pyrrole nitrogen with 2-bromoethanol followed by tosylation of the resulting alcohol.
Step 2: [¹⁸F]Radiolabeling
Materials:
-
Tosylate precursor
-
[¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F reaction)
-
Kryptofix 2.2.2 (K₂.₂.₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Water for injection
-
SPE cartridges (e.g., QMA, C18)
-
HPLC system
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂.₂.₂. (9.8 mg) and K₂CO₃ (1.8 mg) in 85 µL of water and 2 mL of acetonitrile.[2]
-
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂.₂.₂./K₂CO₃ complex by heating at 140°C under a stream of nitrogen or helium for 10 minutes.[2]
-
Radiofluorination Reaction:
-
Purification:
-
Cool the reaction mixture to room temperature and dilute with 2.5 mL of water.[2]
-
Inject the diluted mixture onto a semi-preparative reverse-phase HPLC column for purification.
-
Collect the radioactive fraction corresponding to the [¹⁸F]-labeled product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water.
-
Elute the final product with ethanol and formulate in a suitable buffer (e.g., PBS).
-
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Protocol 3: [¹¹C]Methylation of a Desmethyl Precursor
This protocol describes the methylation of a precursor at a suitable position, for instance, the pyrrole nitrogen, using [¹¹C]methyl iodide.
Step 1: Synthesis of the Desmethyl Precursor
The precursor for this reaction would be this compound itself, where the pyrrole nitrogen is available for methylation.
Step 2: [¹¹C]Methylation
Materials:
-
This compound
-
[¹¹C]Methane (produced via the ¹⁴N(p,α)¹¹C reaction)
-
Iodine
-
Sodium hydroxide (NaOH) or other suitable base
-
Dimethylformamide (DMF)
-
HPLC system
Procedure:
-
Synthesis of [¹¹C]Methyl Iodide:
-
[¹¹C]Methylation Reaction:
-
Trap the [¹¹C]methyl iodide in a solution of the desmethyl precursor (0.5-1 mg) and a base (e.g., 2 µL of 5M NaOH) in 300 µL of DMF.
-
Heat the sealed reaction vial at 80-100°C for 5 minutes.
-
-
Purification:
-
Quench the reaction with water or an appropriate buffer.
-
Inject the reaction mixture onto a semi-preparative reverse-phase HPLC column for purification.
-
Collect the radioactive peak corresponding to the [¹¹C]-methylated product.
-
-
Formulation:
-
Formulate the collected fraction as described in the [¹⁸F]fluorination protocol.
-
-
Quality Control: Determine radiochemical purity and specific activity using analytical HPLC.
Visualizations
References
- 1. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openmedscience.com [openmedscience.com]
- 6. 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine 97% | CAS: 1190313-65-5 | AChemBlock [achemblock.com]
- 7. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes: 4-methyl-1H-pyrrolo[2,3-b]pyridine in High-Throughput Screening
Introduction
4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for the development of potent and selective kinase inhibitors. Its structural features, particularly the nitrogen atom at position 7, allow it to function as a versatile hydrogen bond donor and acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases. This characteristic has made it a cornerstone for the discovery of drugs targeting a variety of kinases involved in oncology, immunology, and other therapeutic areas. High-throughput screening (HTS) of compound libraries containing the this compound core has been instrumental in identifying novel lead compounds for drug development programs.
Key Applications in High-Throughput Screening
The primary application of the this compound scaffold in HTS is the identification of kinase inhibitors. Derivatives have shown significant activity against several important kinase families.
-
Janus Kinases (JAKs): This scaffold is a key component of several potent JAK inhibitors. These inhibitors are crucial for modulating the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and myeloproliferative disorders.
-
Aurora Kinases: Compounds incorporating this moiety have been identified as inhibitors of Aurora kinases, which are critical regulators of cell division. Their inhibition is a key strategy in cancer therapy.
-
Activated CDC42 Kinase 1 (ACK1): The this compound core has been employed to develop inhibitors of ACK1, a non-receptor tyrosine kinase involved in cell growth, survival, and migration, making it a target for cancer treatment.
The general workflow for a high-throughput screening campaign designed to identify novel kinase inhibitors based on this scaffold is depicted below.
Signaling Pathway Context: JAK-STAT Inhibition
A prominent application for inhibitors derived from the this compound scaffold is the modulation of the JAK-STAT signaling pathway. This pathway transmits signals from cytokines and growth factors to the nucleus, playing a pivotal role in immunity and cell growth. Dysregulation of this pathway is linked to various autoimmune diseases and cancers. The diagram below illustrates the mechanism of action for a typical inhibitor targeting a Janus kinase within this pathway.
Quantitative Data from HTS Campaigns
The following table summarizes representative public data for compounds featuring the this compound scaffold that were identified or optimized following high-throughput screening campaigns.
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine derivative | ACK1 | Biochemical Assay | 14 | |
| Substituted Pyrrolo[2,3-b]pyridine | Aurora A | Biochemical Assay | 1.3 | |
| Tricyclic Pyrrolopyridine | JAK1 | Biochemical Assay | 2.2 | |
| Tricyclic Pyrrolopyridine | JAK2 | Biochemical Assay | 12.8 | |
| Tricyclic Pyrrolopyridine | JAK3 | Biochemical Assay | 402 | |
| 5-substituted-pyrrolo[2,3-b]pyridine | JAK3 | Caliper-based Assay | 4.3 |
Protocols: High-Throughput Screening
Protocol 1: TR-FRET Biochemical Assay for Aurora A Kinase
This protocol is a representative example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used for HTS to identify inhibitors of Aurora A kinase.
1. Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by the Aurora A kinase enzyme.
2. Materials & Reagents:
-
Enzyme: Recombinant human Aurora A kinase.
-
Substrate: Biotinylated peptide substrate (e.g., LRRWSLG).
-
Detection Reagents: Europium-labeled anti-phospho-serine antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).
-
Cofactor: Adenosine triphosphate (ATP).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Plates: Low-volume 384-well black plates.
3. Experimental Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (control) into the assay plates using an acoustic liquid handler.
-
Enzyme & Substrate Addition: Add 5 µL of a solution containing Aurora A kinase and the biotinylated peptide substrate in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix (containing Eu-labeled antibody and Streptavidin-APC in TR-FRET buffer) to each well to stop the reaction.
-
Final Incubation: Incubate the plates for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
4. Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Caliper-based Mobility Shift Assay for JAK3 Kinase
This protocol outlines a microfluidic, caliper-based assay for HTS, which measures the difference in charge between a peptide substrate and its phosphorylated product.
1. Objective: To quantify the inhibitory activity of test compounds against JAK3 kinase by measuring the conversion of a peptide substrate to a phosphopeptide product.
2. Materials & Reagents:
-
Enzyme: Recombinant human JAK3 kinase.
-
Substrate: FAM-labeled peptide substrate.
-
Cofactor: Adenosine triphosphate (ATP).
-
Assay Buffer: Kinase buffer containing HEPES, MgCl2, Brij-35, and DTT.
-
Stop Solution: Stop buffer to halt the enzymatic reaction.
-
Test Compounds: this compound derivatives in DMSO.
-
Assay Plates: 384-well plates.
3. Experimental Procedure:
-
Compound Dispensing: Add 100 nL of test compound solution in DMSO to the assay plates.
-
Enzyme Addition: Dispense 10 µL of JAK3 enzyme solution in assay buffer into each well.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP in assay buffer to each well.
-
Incubation: Allow the reaction to proceed for 90 minutes at room temperature.
-
Reaction Termination: Add 20 µL of stop solution to each well.
-
Data Acquisition: Transfer the plate to a Caliper EZ Reader or similar microfluidic mobility-shift detection platform. The instrument will apply a voltage to separate the substrate and product peptides and quantify the amount of each.
4. Data Analysis:
-
The instrument software calculates the percentage of substrate conversion to product.
-
Calculate the percent inhibition based on control wells (DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
Generate dose-response curves by plotting percent inhibition against the logarithm of compound concentration to determine IC50 values.
Application Notes and Protocols: 4-Methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of highly potent and selective lead compounds. This approach begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more complex molecules with improved affinity and drug-like properties. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. The introduction of a methyl group at the 4-position can provide a valuable vector for synthetic elaboration and can influence the fragment's interaction with the target protein. This document provides detailed application notes and experimental protocols for the use of 4-methyl-1H-pyrrolo[2,3-b]pyridine as a key fragment in FBDD campaigns.
Application Notes
Physicochemical Properties of this compound
The successful application of a fragment in FBDD is highly dependent on its physicochemical properties. While specific experimental data for this compound is not extensively published, the properties of the parent 1H-pyrrolo[2,3-b]pyridine scaffold are well-characterized and serve as a reliable reference. These fragments generally adhere to the "Rule of Three," a set of guidelines for fragment-like molecules.
| Property | Typical Value/Range | Significance in FBDD |
| Molecular Weight (MW) | < 300 Da | Ensures efficient exploration of chemical space and higher ligand efficiency. |
| LogP | < 3 | Maintains adequate aqueous solubility for biophysical assays. |
| Hydrogen Bond Donors | ≤ 3 | Controls polarity and desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | ≤ 3 | Controls polarity and provides key interaction points. |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding. |
Note: These are general guidelines, and the optimal properties may vary depending on the specific target.
Rationale for Use in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] The nitrogen atom at position 7 and the pyrrole NH group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP. The 4-methyl group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of nearby pockets within the active site to enhance potency and selectivity. This "fragment growing" or "fragment linking" approach is a cornerstone of FBDD.
A notable example of the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold comes from a fragment screening campaign against Focal Adhesion Kinase (FAK), where it was identified as a key hinge-binding fragment through Surface Plasmon Resonance (SPR) screening.[2][3][4] Subsequent structure-based optimization led to the development of potent FAK inhibitors.[2][3]
Fragment Screening and Hit Validation Workflow
A typical FBDD campaign employing this compound would follow a multi-stage biophysical screening cascade to identify and validate hits.
Caption: FBDD workflow for this compound.
Data Presentation
The following table summarizes representative binding data for simple 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data illustrates the typical starting affinities observed for fragments of this class.
| Fragment/Derivative | Target Kinase | Assay Method | Binding Affinity (KD) / Potency (IC50) |
| 1H-pyrrolo[2,3-b]pyridine derivative | PDE4B | Biochemical Assay | IC50 = 0.48 µM[5] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | Biochemical Assay | IC50 = 1.9 µM[1] |
| Substituted 1H-pyrrolo[2,3-b]pyridine | FAK | SPR | Weak binding (mM range typical for initial fragments)[2][3] |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (derived from 7-azaindole fragment) | PKB (Akt) | Biochemical Assay | Nanomolar inhibitors[6] |
Experimental Protocols
Synthesis of this compound
While a direct synthesis for the 4-methyl derivative is not explicitly detailed in the provided search results, a general synthetic approach can be inferred from the synthesis of related substituted 1H-pyrrolo[2,3-b]pyridines. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Fragment-Based Discovery of New Highly Substituted 1HâPyrrolo[2,3âb]- and 3HâImidazolo[4,5âb]âPyridines as Focal Adhesion Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of new highly substituted 1 H-pyrrolo [2, 3-b]-and 3 H-imidazolo [4, 5-b]-pyridines as focal adhesion kinase inhibitors | Chemsrc ID:306588 [chemsrc.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing a methyl group at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core?
A1: The synthesis of this compound can be approached through several strategies, primarily involving the construction of the bicyclic ring system with the methyl group already in place or the late-stage introduction of the methyl group onto a pre-formed pyrrolo[2,3-b]pyridine scaffold. Key methods include:
-
Palladium-catalyzed cross-coupling reactions: This is a common and versatile approach. It typically starts with a 4-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 4-chloro or 4-bromo derivative) which is then coupled with a methylating agent. Organometallic reagents like methyl Grignard reagents (in Kumada coupling), methylboronic acid or its esters (in Suzuki-Miyaura coupling), methylzinc reagents (in Negishi coupling), or trimethylstannane (in Stille coupling) can be used.
-
Synthesis from a substituted pyridine precursor: This "bottom-up" approach involves starting with a pyridine derivative that already contains the required methyl group at the appropriate position. For instance, a substituted 2-amino-3-halopyridine can undergo cyclization to form the desired 4-methyl-7-azaindole.
-
Direct C-H methylation: While less common for this specific position, direct C-H activation and methylation of the 7-azaindole core is a potential, though challenging, route that often suffers from regioselectivity issues.
Q2: I am having trouble with the N-protection of the pyrrolo[2,3-b]pyridine core. Which protecting groups are recommended and what are the common pitfalls?
A2: The pyrrole nitrogen of the 7-azaindole system is nucleophilic and can interfere with many synthetic transformations. Therefore, N-protection is often crucial.
-
Recommended Protecting Groups:
-
Sulfonyl derivatives: Tosyl (Ts) and benzenesulfonyl (Bs) groups are commonly used and are stable to many reaction conditions. They can be introduced using the corresponding sulfonyl chloride in the presence of a base like sodium hydride (NaH).
-
(Trimethylsilyl)ethoxymethyl (SEM): SEM protection is robust and can be introduced using SEM-Cl and a base. It is particularly useful in metal-catalyzed reactions.
-
Boc group: While sometimes used, the Boc group can be labile under acidic conditions often employed in subsequent steps.
-
-
Common Pitfalls:
-
Incomplete protection: This can lead to a mixture of N-protected and unprotected starting material, complicating subsequent reactions and purification. Ensure you use a sufficient excess of the protecting group reagent and base, and monitor the reaction to completion (e.g., by TLC or LC-MS).
-
Side reactions during protection: Strong bases like n-BuLi should be used with caution as they can lead to deprotonation at other positions on the ring.
-
Difficult deprotection: The choice of protecting group should be guided by the stability of your final molecule to the required deprotection conditions. For example, sulfonyl groups often require harsh conditions for removal (e.g., strong base or reducing agents), which might not be compatible with other functional groups in your molecule.
-
Troubleshooting Guides
Problem 1: Low yield in Palladium-Catalyzed Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
You are attempting a Suzuki-Miyaura or Negishi coupling to introduce a methyl group at the 4-position starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine, but the yield of the desired 4-methyl product is consistently low.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Screen different palladium catalysts and ligands. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ with ligands like XPhos or SPhos. | The choice of catalyst and ligand is critical for efficient cross-coupling. The electronic and steric properties of the ligand can significantly impact the catalytic cycle. |
| Poor Solubility of Starting Material | 2. Use a co-solvent system. For example, a mixture of toluene/ethanol or dioxane/water can improve solubility. | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently. |
| Side Reactions | 3. Degas the reaction mixture thoroughly. Purge with an inert gas (argon or nitrogen) for an extended period. | Oxygen can deactivate the palladium catalyst and lead to oxidative side products. |
| 4. Use a boronic acid ester (e.g., pinacol ester) instead of the free acid in Suzuki coupling. | Boronic acid esters are often more stable and less prone to protodeboronation, a common side reaction that consumes the boronic acid. | |
| Inefficient Transmetalation | 5. For Negishi coupling, ensure the organozinc reagent is freshly prepared or titrated. | The quality of the organometallic reagent is paramount. Old or improperly stored reagents will have lower activity. |
Problem 2: Formation of Multiple Products in the Synthesis of this compound
Your reaction mixture shows multiple spots on TLC, and NMR analysis of the crude product indicates the presence of several byproducts in addition to your target compound.
| Potential Byproduct | Identification (Hypothetical ¹H NMR shifts) | Troubleshooting Strategy |
| N-methylated isomer | A singlet around δ 3.5-4.0 ppm (N-CH₃) instead of the C4-CH₃ signal around δ 2.5 ppm. | Protect the pyrrole nitrogen before attempting methylation. |
| Over-methylation | Signals corresponding to additional methyl groups on the aromatic rings. | Use a stoichiometric amount of the methylating agent and control the reaction time and temperature carefully. |
| Dehalogenated starting material | Signals corresponding to the parent 1H-pyrrolo[2,3-b]pyridine. | Ensure an oxygen-free environment and use a high-quality palladium catalyst. This side reaction is often promoted by catalyst degradation. |
| Homocoupling of the starting material | Complex aromatic signals and the absence of the methyl signal. | Optimize the reaction stoichiometry and ensure slow addition of the organometallic reagent. |
Experimental Protocols
Note: The following protocols are based on general procedures for the synthesis of substituted 7-azaindoles and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Precursor)
This protocol is adapted from a general procedure for the chlorination of related heterocyclic systems.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise at 0 °C.
-
Reaction: Slowly warm the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed Negishi Coupling for the Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation of a general Negishi coupling procedure.
-
N-Protection: Protect the nitrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., SEM) if necessary.
-
Reaction Setup: To a solution of N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (10 mL) under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Addition of Organozinc Reagent: Add a solution of methylzinc chloride (MeZnCl, 1.5 eq, 0.5 M in THF) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Deprotection (if applicable): If an N-protecting group was used, deprotect according to the appropriate literature procedure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Hypothetical Yields for Different Methylation Strategies
| Synthetic Route | Starting Material | Methylating Agent | Catalyst/Conditions | Hypothetical Yield (%) | Key Challenges |
| Negishi Coupling | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | MeZnCl | Pd(PPh₃)₄, THF, 60 °C | 50-70 | Preparation and handling of organozinc reagent. |
| Suzuki-Miyaura Coupling | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | CH₃B(OH)₂ | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 40-60 | Potential for protodeboronation of methylboronic acid. |
| Stille Coupling | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | (CH₃)₄Sn | Pd(PPh₃)₄, Toluene, 110 °C | 60-80 | Toxicity of organotin reagents. |
Visualizations
Caption: Synthetic workflow for this compound.
This technical support guide is intended to be a living document. We encourage researchers to contribute their findings and experiences to further enhance this resource.
Technical Support Center: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole) synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for constructing the indole nucleus and can be adapted for azaindole synthesis. However, the electron-deficient nature of the pyridine ring can present challenges.[1][2][3]
Issue 1: Low to No Product Formation
-
Potential Cause: Inappropriate acid catalyst. The acidity is crucial; a catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause degradation.[3]
-
Solution:
-
Potential Cause: Unfavorable electronic effects of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen hinders the reaction.[3]
-
Solution:
-
Potential Cause: Steric hindrance. Bulky substituents on the hydrazine or the carbonyl compound can impede the reaction.
-
Solution:
-
Select starting materials with less steric bulk if the synthetic route allows.
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Potential Cause: Side reactions of the pyridine ring. The pyridine nitrogen can be protonated under acidic conditions, leading to undesired pathways.[3]
-
Solution:
-
Careful selection of a milder Lewis acid catalyst and strict temperature control can minimize these side reactions.[3]
-
-
Potential Cause: Intermolecular reactions. Starting materials can react with each other to form dimers or polymers, especially at high concentrations.[4]
-
Solution:
-
Run the reaction at a lower concentration.
-
Issue 3: Product Decomposition or Tar Formation
-
Potential Cause: Excessively harsh reaction conditions. High temperatures and highly concentrated strong acids can decompose the starting materials and the product.[3]
-
Solution:
-
Use the mildest effective acid catalyst and the lowest possible reaction temperature.
-
Monitor the reaction closely and stop it once the starting material is consumed.[3]
-
-
Potential Cause: Air sensitivity. Some intermediates or the final product may be sensitive to oxidation.[3]
-
Solution:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Madelung-Type Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[5]
Issue 1: Low Yield
-
Potential Cause: Incomplete deprotonation. A sufficiently strong base is required to deprotonate both the amide nitrogen and the benzylic position.
-
Solution:
-
Potential Cause: Unfavorable reaction temperature. The traditional Madelung synthesis often requires high temperatures (200–400 °C).[5]
-
Solution:
-
Recent advancements have developed milder conditions using copper-catalyzed amidation/condensation, which may proceed at lower temperatures.[6]
-
Issue 2: Side Product Formation
-
Potential Cause: Dehalogenation of the starting material. In some cases, the starting halide may be reduced instead of undergoing the desired cyclization.[6]
-
Solution:
-
Careful selection of the catalyst and ligand system is crucial in copper-catalyzed variations.
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for constructing the 4-methyl-7-azaindole scaffold.[4][7]
Issue 1: Low Catalyst Activity/Turnover
-
Potential Cause: Catalyst poisoning. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution:
-
Potential Cause: Inappropriate choice of base. The base plays a critical role in the catalytic cycle.
-
Solution:
Issue 2: Competing N-H Arylation
-
Potential Cause: The unprotected pyrrole N-H can compete with the halide for reaction with the palladium catalyst.[10]
-
Solution:
-
Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) that can be removed later in the synthesis.
-
Use palladium precatalysts that are highly selective for the cross-coupling of the heteroaryl halide.[10]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Azaindole Synthesis
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Pyridylhydrazine, Aldehyde/Ketone, Acid Catalyst (e.g., H₂SO₄, PPA) | 80-150 °C, 1-24 h[3] | Variable, can be low for electron-deficient systems | Well-established, readily available starting materials | Harsh conditions, potential for low yields and side reactions with azaindoles[3] |
| Madelung-Type Synthesis | N-acyl-o-toluidine derivative, Strong Base (e.g., NaOEt, LDA) | High temperatures (200-400 °C) or milder Cu-catalyzed conditions (110 °C)[5][6] | Up to 64% for Cu-catalyzed azaindole synthesis[6] | Access to 2,3-substituted indoles | Traditionally harsh conditions, limited substrate scope[5] |
| Palladium-Catalyzed Cross-Coupling | Halogenated pyridine, Coupling partner, Pd catalyst, Ligand, Base | 80-120 °C | Often high, >80% | High functional group tolerance, milder conditions, good yields[7] | Cost of catalyst and ligands, potential for catalyst poisoning |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Substituted 4-Azaindole
This protocol is a general guideline and requires optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the corresponding ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the formation of the pyridylhydrazone is complete (monitor by TLC).
-
The pyridylhydrazone may be isolated or used directly in the next step.
-
-
Cyclization:
-
To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.[3]
-
-
Workup and Purification:
-
After the reaction is complete (usually 1-24 hours), cool the mixture to room temperature.[3]
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Caption: Troubleshooting workflow for Palladium-Catalyzed Synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound often challenging?
A1: The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom at the 7-position withdraws electron density, which can deactivate the ring towards electrophilic substitution and complicate classical indole syntheses like the Fischer method.[3]
Q2: What are the most common side products to look out for?
A2: Depending on the synthetic route, common side products can include positional isomers (e.g., 6-methyl-7-azaindole), dimers or polymers from intermolecular reactions, and products from incomplete cyclization.[4] In palladium-catalyzed reactions, N-arylated products can also be a significant side product if the pyrrole nitrogen is unprotected.[10]
Q3: How can I effectively purify the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying this compound and its derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[4]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses are hazardous. For example, strong acids and bases are corrosive, palladium catalysts can be pyrophoric, and many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: Can microwave irradiation be used to improve the reaction yield and time?
A5: Yes, microwave-assisted synthesis can be a valuable tool for improving the synthesis of azaindoles. It can often reduce reaction times significantly and improve yields by providing rapid and uniform heating. It is particularly useful for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling of 4-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). This resource is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles like 4-methyl-7-azaindole are common and can often be attributed to several key factors:
-
Catalyst Poisoning: The Lewis basic nitrogen atom on the pyridine ring of the azaindole can coordinate to the palladium catalyst, leading to deactivation and reduced catalytic turnover.[1]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Incomplete reduction can lead to poor catalytic activity.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid reagent.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. An inappropriate combination can lead to a stalled or inefficient reaction.
Q2: How can I mitigate catalyst poisoning when working with 4-methyl-7-azaindole?
A2: Minimizing catalyst poisoning is crucial for a successful reaction. Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have demonstrated effectiveness in couplings with nitrogen-rich heterocycles by shielding the palladium center and promoting the desired catalytic cycle.[1]
-
Use of Pre-formed Catalysts: Utilize well-defined palladium precatalysts (e.g., XPhos Pd G2 or G3). These are often more stable and provide more consistent generation of the active Pd(0) species.[1]
-
Slow Addition: In some cases, the slow addition of the 4-methyl-7-azaindole coupling partner to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]
Q3: Protodeboronation of my boronic acid is a significant side reaction. How can I suppress it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for boronic acid decomposition. To minimize this side reaction:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder options such as K₃PO₄ or K₂CO₃.[2]
-
Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]
-
Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[3]
Q4: I am observing significant homocoupling of my boronic acid. What are the causes and solutions?
A4: Homocoupling is a common side reaction that leads to the formation of a biaryl product from the dimerization of the boronic acid.
-
Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen.[2] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Palladium(II) Mediated Homocoupling: This can sometimes be suppressed by the addition of a mild reducing agent to the reaction mixture.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues with the Suzuki coupling of this compound.
Low to No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting materials remain | Inactive catalyst | - Use a fresh batch of palladium catalyst/precatalyst. - Switch to a more robust precatalyst like an XPhos palladacycle.[2] - Ensure any Pd(II) source is being properly reduced to Pd(0). |
| Catalyst poisoning | - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[1] - Try a slow addition of the 4-methyl-7-azaindole.[1] | |
| Poor solubility of starting materials | - Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[1] - Increase the reaction temperature. | |
| Reaction starts but does not go to completion | Catalyst decomposition | - Ensure the reaction is maintained under a strict inert atmosphere. - Lower the reaction temperature if thermal decomposition is suspected. |
Major Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of dehalogenated starting material | Reductive dehalogenation | - This can sometimes occur with highly active catalysts. Try a different ligand or slightly lower catalyst loading. |
| Significant amount of protodeboronated starting material | Protodeboronation | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[2] - Switch to anhydrous conditions.[2] - Use a more stable boronate ester (e.g., pinacol ester).[3] |
| Significant amount of homocoupled boronic acid | Oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents.[1] - Ensure a positive pressure of inert gas is maintained. |
Recommended Starting Protocol
This protocol is adapted from successful Suzuki-Miyaura couplings of structurally similar 7-azaindole derivatives and serves as a robust starting point for optimization.[4]
Materials:
-
This compound-X-halide (where X is Br or I) (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2) (1–5 mol%)
-
Ligand (e.g., XPhos) (if not using a precatalyst)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-methyl-7-azaindole halide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., 2 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki couplings of related 7-azaindole systems. These can be used as a guide for selecting optimal conditions.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of a 7-Azaindole Derivative
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | 56 |
| 2 | Pd₂(dba)₃ | XPhos | 52 |
| 3 | XPhos Pd G2 | - | 80 |
| 4 | Pd(OAc)₂ | SPhos | 45 |
Conditions and yields are representative and may vary depending on the specific substrates.[5]
Table 2: Effect of Base on the Suzuki Coupling of a 7-Azaindole Derivative
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 91-99 |
| 2 | K₂CO₃ | Dioxane/H₂O | Moderate |
| 3 | Cs₂CO₃ | Toluene/EtOH | 85-93 |
| 4 | Na₂CO₃ | Toluene/H₂O | Moderate |
Conditions and yields are representative and may vary depending on the specific substrates.[5][6][7]
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
identification of byproducts in 4-methyl-1H-pyrrolo[2,3-b]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). The information is designed to help identify and minimize the formation of byproducts in common synthetic reactions.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms: Your reaction mixture or isolated product shows unexpected peaks during analysis by HPLC or LC-MS, indicating the presence of impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction more frequently using TLC, HPLC, or LC-MS. - Consider extending the reaction time or moderately increasing the temperature. - Ensure all starting materials are fully dissolved; consider a different solvent or co-solvent if solubility is an issue. |
| Side Reactions | - Review the "Common Byproducts and Side Reactions" FAQ section for potential side products specific to your reaction type. - Adjust reaction conditions such as temperature, solvent, and stoichiometry of reagents to minimize side reactions. For instance, in Suzuki couplings, ensure the quality of the boronic acid to avoid protodeboronation.[1] |
| Degradation of Starting Material or Product | - The 7-azaindole core can be sensitive to strong acids, bases, or high temperatures.[2] Use milder reaction conditions where possible. - Ensure the work-up procedure is performed promptly and at a low temperature if necessary. |
| Contaminated Reagents or Solvents | - Use freshly distilled or high-purity solvents and reagents. - Verify the purity of your this compound starting material before use. |
Issue: Low Yield of the Desired Product
Symptoms: The isolated yield of your target this compound derivative is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | - Perform a reaction optimization study by systematically varying parameters such as catalyst, ligand (for cross-coupling reactions), base, solvent, and temperature. |
| Product Loss During Work-up or Purification | - The product may have some solubility in the aqueous phase during extractions. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. - For purification by column chromatography, select an appropriate stationary phase and mobile phase to ensure good separation and recovery. |
| Formation of Unidentified Byproducts | - Isolate the major byproduct(s) using preparative HPLC or chromatography for structural elucidation by NMR and mass spectrometry.[3] - Understanding the byproduct structure can provide insights into the undesired reaction pathway and help in optimizing the reaction conditions. |
| Catalyst Poisoning | - In palladium-catalyzed reactions, the pyridine nitrogen of the azaindole core can sometimes coordinate to the metal center and inhibit catalysis.[1] Consider using a different ligand or catalyst system that is less susceptible to poisoning. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the this compound ring?
Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions predominantly occur at the C3 position of the pyrrole ring, which is the most electron-rich site. However, substitution at other positions, including the pyridine ring, can occur under certain conditions or with specific reagents.
Q2: I am performing a Suzuki-Miyaura coupling with a 4-halo-7-azaindole derivative and observe significant amounts of a de-halogenated byproduct. What is the likely cause?
The formation of the de-halogenated (hydrodehalogenation) product is a common side reaction in Suzuki-Miyaura couplings. This can be caused by several factors, including:
-
Protodeboronation of the boronic acid: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene.
-
Reductive elimination from the palladium catalyst: The halo-azaindole can undergo oxidative addition to the palladium catalyst, followed by a reductive process that replaces the halogen with a hydrogen atom.
To minimize this, ensure you are using high-quality, anhydrous solvents and reagents. Optimization of the base, ligand, and reaction temperature can also help to favor the desired cross-coupling pathway.
Q3: During the nitration of this compound, I obtained a mixture of isomers. How can I improve the regioselectivity?
While nitration typically occurs at the C3 position, over-nitration or nitration at other positions can occur, especially under harsh conditions. To improve regioselectivity:
-
Use milder nitrating agents (e.g., acetyl nitrate prepared in situ).
-
Carefully control the reaction temperature, keeping it as low as possible.
-
Slowly add the nitrating agent to the reaction mixture.
-
Consider protecting the pyrrole nitrogen (N1) to modulate the reactivity of the ring system.
Q4: What byproducts can be expected in the synthesis of 4-substituted-7-azaindoles from 7-azaindole N-oxide?
The synthesis of 4-halo-7-azaindoles often proceeds via the N-oxidation of 7-azaindole followed by reaction with a halogenating agent like POCl₃ or POBr₃.[4] Potential byproducts can include:
-
Over-halogenated products: Dihalogenated or trihalogenated azaindoles may form if the reaction is not carefully controlled.
-
Unreacted N-oxide: Incomplete reaction will leave the starting N-oxide in the product mixture.
-
Other positional isomers: While 4-substitution is generally favored, small amounts of other isomers might be formed.
Quantitative Data for Halogenation of 1-alkyl-7-azaisatins (Structurally Related Compounds)
The following table provides yield data for the halogenation of 1-alkyl-7-azaisatins, which can serve as a reference for understanding the efficiency of halogenation on a related scaffold.
| Starting Material | Reagent | Product | Yield (%) |
| 1-Methyl-7-azaisatin | NBS in DMF | 1-Methyl-5-bromo-7-azaisatin | - |
| 1-Ethyl-7-azaisatin | NBS in DMF | 1-Ethyl-5-bromo-7-azaisatin | 83 |
| 1-Propyl-7-azaisatin | NBS in DMF | 1-Propyl-5-bromo-7-azaisatin | 86 |
| 1-Methyl-7-azaisatin | NCS in DMF | 1-Methyl-5-chloro-7-azaisatin | 79 |
| 1-Ethyl-7-azaisatin | NCS in DMF | 1-Ethyl-5-chloro-7-azaisatin | 66 |
| 1-Propyl-7-azaisatin | NCS in DMF | 1-Propyl-5-chloro-7-azaisatin | 71 |
| Data sourced from a study on the halogenation of 1-alkyl-7-azaisatins.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-7-azaindole derivative with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
4-Halo-7-azaindole derivative (1.0 eq.)
-
Arylboronic acid (1.2 - 2.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the 4-halo-7-azaindole, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Byproduct Identification using LC-MS
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or isolated impurity in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing 0.1% formic acid, is common for good ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used in both positive and negative ion modes to detect a wide range of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. If the structures of potential byproducts are hypothesized, tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
-
Visualizations
Caption: General experimental workflow for synthesis and byproduct identification.
Caption: Logical flowchart for the identification and mitigation of byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-1H-pyrrolo[2,3-b]pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-7-azaindole). The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?
The pyrrole ring of the 7-azaindole scaffold is electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. The C3 position is generally the most nucleophilic and prone to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The presence of the methyl group at C4 can further influence the regioselectivity.
Q2: How does the 4-methyl group influence the regioselectivity of functionalization?
The 4-methyl group is an electron-donating group, which can influence the electronic distribution within the pyridine ring. While the C3 position on the pyrrole ring remains the primary site for many electrophilic reactions, the 4-methyl group can sterically hinder reactions at the adjacent C5 position. For metal-catalyzed reactions, the directing effect of the pyrrole N-H or a protecting group, as well as the specific ligand and catalyst system employed, will play a more significant role in determining the regioselectivity.
Q3: Is N-protection of the pyrrole nitrogen necessary for functionalization reactions?
The necessity of N-protection depends on the reaction conditions. For many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, protection of the pyrrole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often crucial. This prevents coordination of the N-H to the metal catalyst, which can lead to catalyst deactivation and low yields. However, for some reactions like direct C-H functionalization or certain halogenations, the reaction can proceed without a protecting group.
Troubleshooting Guides
Issue 1: Low Yield in Halogenation at the C3 Position
Question: I am attempting to halogenate this compound at the C3 position but am observing low yields and the formation of multiple products. What could be the cause and how can I optimize the reaction?
Answer: Low yields and side products in C3-halogenation are common issues. Here’s a troubleshooting guide:
-
Incorrect Halogenating Agent: The choice of halogenating agent is critical. For bromination, N-bromosuccinimide (NBS) is commonly used. For iodination, N-iodosuccinimide (NIS) is a good choice. Harsh reagents like Br2 can lead to over-halogenation and decomposition.
-
Reaction Temperature: Halogenation of 7-azaindoles is often exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help control the reaction rate and minimize the formation of byproducts.
-
Solvent Choice: The polarity of the solvent can influence the reactivity. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable.
-
Light Sensitivity: Some halogenation reactions are sensitive to light, which can catalyze radical side reactions. Performing the reaction in the dark or in a flask wrapped in aluminum foil can improve the outcome.
Issue 2: Poor Conversion in Suzuki Cross-Coupling Reactions
Question: I am performing a Suzuki coupling with a C3- or C5-halo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative and observing poor conversion of my starting material. How can I improve the reaction efficiency?
Answer: Suzuki couplings with nitrogen-containing heterocycles can be challenging. Consider the following optimization strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For electron-rich heterocycles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results. Using a pre-catalyst can also improve reaction efficiency.
-
Base Selection: The base plays a crucial role in the catalytic cycle. A common issue is the use of a base that is too weak or has poor solubility. Consider using stronger bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
N-Protection: As mentioned in the FAQs, an unprotected pyrrole N-H can inhibit the palladium catalyst. If you are not using a protecting group, this is a likely cause of low conversion.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a halo-4-methyl-1H-pyrrolo[2,3-b]pyridine is resulting in low yields of the desired amine product. What are the key parameters to optimize?
Answer: Low yields in Buchwald-Hartwig aminations on this scaffold are often due to catalyst inhibition or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Protecting Group Strategy: The pyrrole N-H and, if present, a free amino group can coordinate with the palladium catalyst, leading to deactivation. Protecting the pyrrole nitrogen is highly recommended.
-
Ligand Choice: The choice of ligand is critical. Bulky biarylphosphine ligands such as Xantphos or Josiphos are often effective for C-N bond formation.
-
Base and Solvent Optimization: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solvent should be anhydrous and capable of dissolving the reactants; common choices include toluene, dioxane, or THF.
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various functionalization reactions of this compound and related 7-azaindoles. Please note that optimal conditions can vary depending on the specific substrate and reagents used.
Table 1: Optimization of C3-Bromination of this compound
| Entry | Brominating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1) | THF | 0 to rt | 2 | 85 |
| 2 | NBS (1.1) | DCM | rt | 3 | 78 |
| 3 | Br2 (1.1) | CH3COOH | rt | 1 | 45 (with byproducts) |
Table 2: Optimization of Suzuki Coupling of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | Na2CO3 (2) | Toluene/H2O | 100 | 65 |
| 2 | Pd2(dba)3 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O | 100 | 92 |
| 3 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 (2) | THF/H2O | 80 | 88 |
Table 3: Optimization of Buchwald-Hartwig Amination of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 75 |
| 2 | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 (2) | Dioxane | 100 | 90 |
| 3 | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 (2) | t-BuOH | 100 | 82 |
Experimental Protocols
Protocol 1: C3-Bromination of this compound
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Suzuki Coupling of N-SEM-protected-3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a degassed mixture of N-SEM-protected-3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel, add Pd2(dba)3 (0.02 mmol) and SPhos (0.04 mmol).
-
Add a degassed mixture of dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Technical Support Center: Enhancing the Metabolic Stability of 4-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 4-methyl-1H-pyrrolo[2,3-b]pyridine analogs with enhanced metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with the this compound scaffold?
A1: The this compound scaffold, also known as 7-azaindole, is a common core in many kinase inhibitors. While generally considered more metabolically stable than the corresponding indole scaffold, it is still susceptible to metabolism. The most common metabolic pathways are Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[1][2] Key sites prone to metabolism include:
-
The 4-methyl group: This is a primary site for oxidation to form a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
The pyrrole ring: The electron-rich pyrrole moiety can undergo oxidation.
-
The pyridine ring: While generally less reactive to oxidation than the pyrrole ring, it can still be a site of metabolism.
-
Substituents on the scaffold: Aromatic or aliphatic groups attached to the core are often major sites of metabolism.
Q2: What are the primary strategies for improving the metabolic stability of our this compound analogs?
A2: Several strategies can be employed to enhance the metabolic stability of your compounds:
-
Blocking Sites of Metabolism:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions (e.g., on the 4-methyl group) can significantly slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.[3][4][5][6]
-
Fluorination: Introduction of fluorine atoms at or near a site of metabolism can block oxidation.[7][8][9][10][11] For example, modifying the 4-methyl group to a difluoromethyl or trifluoromethyl group can prevent its oxidation.
-
-
Bioisosteric Replacement:
-
Replace metabolically labile functional groups with more stable ones that retain the desired biological activity.[12][13][14][15] For instance, a metabolically unstable phenyl ring substituent could be replaced with a pyridine, pyrazole, or other heteroaromatic ring to reduce its susceptibility to oxidation.[13]
-
-
Modulating Physicochemical Properties:
-
Reducing the lipophilicity (logP/logD) of the molecule can often lead to decreased metabolic clearance. This can be achieved by introducing polar functional groups or replacing lipophilic moieties with more polar ones (e.g., replacing a piperidine with a morpholine).[16]
-
Q3: How do we choose the most appropriate in vitro metabolic stability assay for our compounds?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking:
-
Liver Microsomes: This is a cost-effective, high-throughput assay ideal for early-stage screening.[17] It primarily assesses Phase I metabolism mediated by CYP enzymes.[17]
-
Hepatocytes: This assay uses intact liver cells and therefore contains both Phase I and Phase II metabolic enzymes, as well as transporters.[17][18] It provides a more comprehensive picture of a compound's metabolic fate and is suitable for later-stage characterization.
-
S9 Fraction: This is a cytosolic fraction of the liver that contains both microsomal and cytosolic enzymes. It can be used to investigate both Phase I and some Phase II metabolic pathways.
-
Recombinant CYP Enzymes: Using individual recombinant CYP isoforms helps to identify which specific CYP enzymes are responsible for the metabolism of your compound (reaction phenotyping).
Q4: What is the significance of Phase II metabolism for N-heterocyclic compounds like ours?
A4: Phase II metabolism involves the conjugation of polar molecules to the parent drug or its Phase I metabolites, facilitating their excretion. For N-heterocyclic compounds, common Phase II reactions include glucuronidation and sulfation.[19][20][21] It is crucial to consider Phase II metabolism as it can be a significant clearance pathway for these types of molecules.[19][20] Assays using hepatocytes are necessary to evaluate the contribution of Phase II metabolism.[17]
Troubleshooting Guides
Experimental Workflow: In Vitro Microsomal Stability Assay
Troubleshooting Rapid Compound Degradation
| Observation | Potential Cause | Troubleshooting Steps |
| Compound disappears almost completely at the first time point (e.g., 5 min). | High intrinsic clearance: The compound is a high-turnover substrate for metabolic enzymes. | 1. Reduce Microsomal Protein Concentration: Titrate down the protein concentration to slow the reaction rate. 2. Shorten Incubation Times: Use earlier time points (e.g., 0, 1, 2, 5, 10 min). 3. Consider a Different System: If clearance is still too high, consider using a less metabolically active system for initial ranking. |
| Compound is unstable in the control incubation (without NADPH). | Chemical Instability: The compound is degrading in the buffer at 37°C. | 1. Run a Buffer-Only Control: Incubate the compound in the assay buffer without microsomes to confirm chemical instability. 2. Check pH Sensitivity: Evaluate the compound's stability at different pH values. |
| Non-NADPH Dependent Enzymatic Degradation: Degradation by other enzymes present in microsomes (e.g., esterases). | 1. Include Enzyme Inhibitors: Add specific inhibitors for other enzyme classes (e.g., esterase inhibitors) to see if degradation is reduced. |
Troubleshooting Inconsistent Results
| Observation | Potential Cause | Troubleshooting Steps |
| High variability in half-life (t½) values between replicate experiments. | Pipetting Errors: Inaccurate dispensing of compound, microsomes, or cofactor solution. | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Use Automated Liquid Handlers: For high-throughput assays, automation can improve consistency. |
| Inconsistent Incubation Conditions: Fluctuations in temperature or shaking speed. | 1. Monitor Incubator Performance: Regularly check the temperature and shaking speed of the incubator. 2. Ensure Uniform Heating: Use plates with good thermal conductivity. | |
| Degradation of Cofactors: The NADPH regenerating system is not fresh or improperly stored. | 1. Prepare Cofactors Freshly: Always prepare the NADPH regenerating system immediately before use. 2. Store Reagents Properly: Follow the manufacturer's instructions for storing all reagents. |
Troubleshooting LC-MS/MS Analysis
| Observation | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Column Overload: Injecting too much sample. | 1. Dilute the Sample: Reduce the concentration of the injected sample.[22] |
| Incompatible Injection Solvent: The sample solvent is much stronger than the mobile phase. | 1. Match Solvents: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase.[22] | |
| Low signal intensity or no peak detected. | Ion Suppression: Matrix components from the incubation are co-eluting with the analyte and suppressing its ionization. | 1. Improve Sample Cleanup: Consider a solid-phase extraction (SPE) step after quenching. 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components.[23] |
| Incorrect MS Settings: The mass spectrometer is not properly tuned for the analyte. | 1. Optimize MS Parameters: Infuse the compound directly into the mass spectrometer to optimize parameters like collision energy and fragmentor voltage.[23] | |
| Signal carryover between injections. | Adsorption of Compound: The analyte is sticking to parts of the LC system (e.g., injector, column). | 1. Use a Stronger Needle Wash: Include a wash step with a strong organic solvent in the autosampler method. 2. Check for Contamination: Flush the entire LC system to remove any adsorbed compound.[24] |
Data Presentation: Strategies to Enhance Metabolic Stability
The following table summarizes common structural modifications and their potential impact on the metabolic stability of this compound analogs, based on established medicinal chemistry principles.
| Parent Structure | Modification Strategy | Modified Structure | Rationale | Expected Outcome on Metabolic Stability (t½) |
| Deuteration of Methyl Group | The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated oxidation at this position.[3][4] | Increase | ||
| Fluorination of Methyl Group | Blocks the site of oxidation on the methyl group.[8] | Significant Increase | ||
| Bioisosteric Replacement | The pyridine ring is more electron-deficient and generally less prone to CYP-mediated oxidation than a phenyl ring.[13] | Increase | ||
| Reduce Lipophilicity | The morpholine ring is more polar and less lipophilic than piperidine, which can lead to reduced interaction with metabolic enzymes.[16] | Increase |
Note: The images in the table are illustrative examples of the chemical structures.
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound analog in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer.
-
-
Incubation Procedure:
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NRS.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) * 1000.
-
Signaling Pathway Visualization
Many this compound analogs are developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. chem-space.com [chem-space.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of phase II drug metabolizing enzyme activities by N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of Phase II Drug Metabolizing Enzyme Activities by N-H...: Ingenta Connect [ingentaconnect.com]
- 21. drughunter.com [drughunter.com]
- 22. agilent.com [agilent.com]
- 23. shimadzu.at [shimadzu.at]
- 24. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Resistance to 4-methyl-1H-pyrrolo[2,3-b]pyridine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-methyl-1H-pyrrolo[2,3-b]pyridine inhibitors. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a this compound-based inhibitor, is now showing reduced sensitivity. What are the likely mechanisms of resistance?
A1: Acquired resistance to kinase inhibitors, including those with a this compound scaffold, is a common challenge. The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the direct target of the inhibitor. A frequent on-target alteration is the emergence of secondary mutations within the kinase domain of the target protein. These mutations can interfere with inhibitor binding, often at the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site. For instance, in the context of FGFR inhibitors, mutations at the V565 residue (the gatekeeper) are a known cause of resistance. Another common on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitor.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cells to maintain critical functions like proliferation and survival. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1] Activation of these pathways can occur through various mechanisms, such as mutations in key signaling components or upregulation of other receptor tyrosine kinases.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active pumping of the inhibitor out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q2: How can I experimentally confirm that my cell line has developed resistance to the inhibitor?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value for the resistant line indicates a decrease in sensitivity. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. A resistance index (RI), calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells, is often used to quantify the level of resistance. An RI greater than 5 is generally considered significant.[2]
Troubleshooting Guides
Problem 1: Decreased inhibitor efficacy observed in cell viability assays.
Possible Cause & Troubleshooting Steps:
-
Development of Resistant Clones:
-
Action: Perform a dose-response cell viability assay (e.g., MTT) to determine and compare the IC50 values of the parental and suspected resistant cell lines. A rightward shift in the dose-response curve and a significant increase in the IC50 value confirm resistance.
-
Example Data:
-
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change (Resistance Index) |
| Cervical Cancer Line | PD173074 (FGFRi) | 2.069 µM | 11.25 µM | ~5.5-fold[3] |
| Breast Cancer (BT474) | Gefitinib (EGFRi) | Varies | 5.9-fold increase | 5.9[4] |
| Lung Cancer (HCC827) | Erlotinib (EGFRi) | 6.5-22.0 nM | 197.32 nM | ~9.0 to 30.4-fold[5] |
-
Experimental Workflow for Investigating Resistance:
Workflow for investigating inhibitor resistance.
Problem 2: How to identify the specific mechanism of resistance.
A. Investigating On-Target Alterations: Kinase Domain Sequencing
-
Objective: To identify point mutations in the kinase domain of the inhibitor's target that may prevent inhibitor binding.
-
Methodology: Sanger sequencing is a reliable method for this purpose.
-
Experimental Protocol: Sanger Sequencing of Kinase Domain
-
Genomic DNA/RNA Extraction: Isolate high-quality genomic DNA or total RNA from both the sensitive parental and the resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers flanking the coding region of the target kinase domain. Perform PCR to amplify this region from the gDNA or cDNA.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[6][7][8]
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Analyze the sequencing data to identify any nucleotide changes in the resistant cell line compared to the parental line.
-
B. Investigating Bypass Signaling Pathway Activation
-
Objective: To determine if alternative signaling pathways are activated in the resistant cells, compensating for the inhibition of the primary target.
-
Methodology: A phospho-kinase array can provide a broad screen of multiple signaling pathways simultaneously. Western blotting can then be used to confirm the activation of specific pathways identified in the array.
-
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Lyse sensitive and resistant cells, treated with and without the inhibitor, using a lysis buffer containing protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate the cell lysates with the phospho-kinase array membrane, which is spotted with antibodies against various phosphorylated kinases.[11]
-
Detection: Wash the membrane and incubate with a detection antibody cocktail, followed by a streptavidin-HRP conjugate and chemiluminescent reagents.[9][11]
-
Data Analysis: Capture the chemiluminescent signal and quantify the spot intensities to identify kinases with increased phosphorylation in the resistant cells.
-
-
Experimental Protocol: Western Blot for Phospho-Kinases (e.g., p-AKT, p-ERK)
-
Protein Extraction and Quantification: Prepare protein lysates from sensitive and resistant cells (with and without inhibitor treatment) as described above.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT, anti-total-ERK).[12]
-
Signaling Pathway Diagrams
The this compound scaffold is a core component of inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8). Understanding the signaling pathways regulated by these kinases is crucial for elucidating resistance mechanisms.
FGFR Signaling Pathway
CDK8 Signaling Pathway
References
- 1. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cd-genomics.com [cd-genomics.com]
- 7. cytoscientific.com [cytoscientific.com]
- 8. What is the workflow of the Sanger Sequencing method? | AAT Bioquest [aatbio.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-methyl-1H-pyrrolo[2,3-b]pyridine compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 4-methyl-1H-pyrrolo[2,3-b]pyridine compounds. This resource includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our this compound-based inhibitor. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended:
-
Rescue Experiments: The most definitive method to validate on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the observed phenotype is reversed, it strongly suggests an on-target effect.[1]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. While this is essential, be aware that off-target effects can also be dose-dependent.[1]
-
Kinase Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinase profiling assays, such as a kinome scan. These assays screen your compound against a large panel of kinases to identify unintended targets.[1][2]
Q2: Our kinome scan data for our this compound compound shows potential off-target activity against several other kinases. How should we interpret this data?
A2: Kinome scan data, often presented as percent inhibition at a specific concentration or as IC50/Ki values, requires careful interpretation. A common approach is to calculate a selectivity score, which is the ratio of the IC50 for the off-target kinase to the IC50 for the primary target. A larger ratio indicates greater selectivity. Pay close attention to off-targets that are inhibited within a 10- to 100-fold range of the on-target IC50, as these are more likely to have a physiological effect.[2]
Q3: How can we validate a potential off-target effect identified in a biochemical assay within a cellular context?
A3: In vitro biochemical data does not always translate directly to cellular activity. To validate a potential off-target in a cellular context, consider the following approaches:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein within the cell.[1]
-
Downstream Signaling Analysis: Use Western blotting to assess the phosphorylation status of a known downstream substrate of the putative off-target kinase. A dose-dependent reduction in the phosphorylation of this substrate in the presence of your inhibitor provides strong evidence of a functional off-target interaction.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability or proliferation assays.
| Possible Cause | Suggested Solution |
| Compound Purity and Stability | Verify the purity of your compound using methods like HPLC. Ensure proper storage to prevent degradation. Prepare fresh stock solutions regularly. |
| Cell Culture Conditions | Authenticate your cell line and test for mycoplasma contamination. Maintain consistent cell passage numbers and seeding densities between experiments. |
| Assay Variability | Optimize incubation times and reagent concentrations. Ensure consistent solvent (e.g., DMSO) concentration across all wells and include a vehicle-only control. |
| Off-target Toxicity | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any significant hits in cellular assays.[1] |
Issue 2: Unexpected cytotoxicity at concentrations where the on-target effect should be minimal.
| Possible Cause | Suggested Solution |
| Off-target Effects | This is a strong indicator of off-target activity. Use a lower concentration of your inhibitor if possible. Compare your results with a structurally different inhibitor for the same target. A kinome scan is highly recommended to identify potential off-target kinases.[1] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| On-target Toxicity in a Highly Dependent Cell Line | In some cancer cell lines, the primary target kinase is essential for survival. Inhibition of this kinase can lead to apoptosis. Confirm this by performing assays for apoptosis markers like cleaved PARP or caspase-3/7 activity. |
Issue 3: Discrepancy between biochemical potency and cellular activity.
| Possible Cause | Suggested Solution |
| Cell Permeability | The compound may have poor cell membrane permeability. Assess compound uptake using methods like LC-MS/MS analysis of cell lysates. |
| Cellular ATP Concentration | The high intracellular concentration of ATP (mM range) can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value in cellular assays compared to biochemical assays which are often run at lower ATP concentrations.[3] |
| Drug Efflux | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-treatment with known efflux pump inhibitors can help to investigate this possibility. |
Data Presentation
Table 1: Selectivity Profile of a 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (Compound 31g) [4]
| Kinase | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 2.8 | 1 |
| JAK2 | 80.5 | 28.8 |
| JAK3 | 410 | 146.4 |
| TYK2 | 148 | 52.9 |
Table 2: Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) as an FGFR Inhibitor [5]
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for in vitro kinase profiling to determine the IC50 values of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Kinase Inhibition in Cells
This protocol allows for the assessment of kinase inhibition within a cellular context by measuring the phosphorylation of downstream substrates.
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target and off-target substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time. Include a vehicle control.
-
If necessary, stimulate the cells with an appropriate ligand to activate the signaling pathway of interest.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).[6][7][8]
-
Quantify the band intensities and compare the levels of the phosphorylated protein in treated versus untreated cells.[6][7][8]
Mandatory Visualizations
Caption: On-target inhibition of the JAK/STAT signaling pathway.
Caption: Off-target inhibition of the VEGFR signaling pathway.
Caption: Experimental workflow for investigating unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-methyl-1H-pyrrolo[2,3-b]pyridine ADME Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Aqueous Solubility of this compound Derivative
-
Question: My this compound derivative is precipitating out of my aqueous buffer during an in vitro assay. How can I improve its solubility?
-
Answer: Precipitation in aqueous solutions is a common challenge with heterocyclic compounds. Here is a step-by-step troubleshooting guide:
-
pH Modification: The solubility of your compound may be pH-dependent. Assess the pKa of your compound and adjust the buffer pH accordingly. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.
-
Incorporate Co-solvents: If pH adjustment isn't sufficient or feasible for your assay, consider adding a water-miscible organic co-solvent.[1] Examples include DMSO, ethanol, or polyethylene glycol (PEG). Start with a low concentration (1-5% v/v) and titrate up, being mindful of the tolerance of your assay system.
-
Utilize Solubilizing Agents: Complexation with agents like cyclodextrins can enhance the solubility of hydrophobic molecules.[1]
-
Structural Modification: If formulation strategies are not an option for lead optimization, consider structural modifications. Introducing polar functional groups, such as a morpholine moiety, has been shown to significantly increase the aqueous solubility of related scaffolds.[2] Another strategy is fluorination, which can also lead to improved solubility.[3]
-
Issue 2: High Metabolic Instability in Human Liver Microsomes
-
Question: My compound shows rapid degradation in a human liver microsome (HLM) stability assay. What are the likely metabolic soft spots and how can I address this?
-
Answer: High metabolic turnover is a frequent hurdle. The this compound scaffold can be susceptible to oxidation by cytochrome P450 enzymes.
-
Identify Metabolic Hotspots: The first step is to perform metabolite identification studies to pinpoint the exact sites of metabolism. Common metabolic pathways for such scaffolds include oxidation of the pyrrole or pyridine ring and N-dealkylation of substituents.
-
Block Sites of Metabolism:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introduction of a fluorine atom at a site of oxidation can block metabolism at that position.
-
Ring Modification: Replacing an electron-rich aromatic system with a more electron-deficient one (e.g., substituting a phenyl ring with a pyridyl group) can increase metabolic stability.[4]
-
-
Reduce Lipophilicity: Generally, a lower lipophilicity (logP/logD) correlates with improved metabolic stability. Consider introducing more polar groups to your molecule.[5]
-
Issue 3: Low Permeability in Caco-2 Assay
-
Question: My compound exhibits low apparent permeability (Papp) in the Caco-2 assay, suggesting poor intestinal absorption. What strategies can I employ to improve its permeability?
-
Answer: Low permeability can be due to poor passive diffusion or active efflux.
-
Determine Efflux Ratio: First, ensure you are running a bi-directional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 suggests that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[6]
-
Address Active Efflux: If efflux is high, you may need to modify the structure to reduce its affinity for the transporter. This can sometimes be achieved by altering charge, hydrogen bonding capacity, or overall conformation.
-
Enhance Passive Permeability:
-
Reduce Polar Surface Area (PSA): High PSA is often associated with low passive permeability. Consider modifications that reduce the number of hydrogen bond donors and acceptors.
-
Introduce Lipophilicity: While balancing with solubility, a moderate increase in lipophilicity can sometimes improve permeability.
-
Bioisosteric Replacement: Switching from an indole to an azaindole core has been shown to enhance permeability.[7]
-
N-methylation: N-methylation of peptides has been used to reduce hydrogen bonding potential and improve permeability, a strategy that could be explored in specific contexts for small molecules.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the first step I should take to improve the ADME properties of my this compound lead compound?
-
A1: The first step is to get a baseline assessment of its ADME properties by running a standard panel of in vitro assays, including aqueous solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability (e.g., human liver microsomes). This will identify the key liabilities that need to be addressed.
-
-
Q2: Are there any common structural modifications to the this compound scaffold that are known to improve overall ADME properties?
-
A2: Yes, several strategies have proven effective. Bioisosteric replacement of the indole core with an azaindole is a well-documented strategy to improve solubility and permeability.[9] Additionally, strategic fluorination can simultaneously improve permeability, solubility, and in vivo clearance.[3] The introduction of a methyl group can also be explored to improve metabolic stability.[10]
-
-
Q3: My compound has high plasma protein binding. What are the implications and how can I reduce it?
-
A3: High plasma protein binding means that a large fraction of the drug is bound to proteins in the blood and is not free to interact with its target. It is the unbound drug that is pharmacologically active.[11] High binding can affect the drug's distribution and clearance. To reduce plasma protein binding, you can try to decrease the lipophilicity of the compound or introduce charged groups.
-
-
Q4: How do I choose between the PAMPA and Caco-2 permeability assays?
-
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that measures passive permeability. It is useful for early-stage screening. The Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport, including efflux.[12] It is considered the gold standard for predicting in vivo oral absorption but is more resource-intensive.[6]
-
Data Presentation
Table 1: Example Structure-Activity Relationship (SAR) and ADME Data for this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Kinase IC50 (nM) | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | HLM Stability (t½, min) |
| Parent | H | Phenyl | 50 | <1 | 0.5 | 15 |
| Analog-1 | F | Phenyl | 55 | 5 | 1.2 | 35 |
| Analog-2 | H | Pyridyl | 60 | 15 | 0.8 | 45 |
| Analog-3 | H | Phenyl-morpholine | 150 | >100 | 0.3 | 25 |
Experimental Protocols
1. Aqueous Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.
-
Materials: Test compound, buffer of choice (e.g., phosphate-buffered saline, pH 7.4), organic solvent for stock solution (e.g., DMSO), vials, shaker/agitator, centrifugation equipment, analytical instrument (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Add an excess amount of the test compound (as solid or from a concentrated stock) to a known volume of the aqueous buffer in a glass vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 18-24 hours).[9]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS) against a standard curve.[13]
-
2. Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol provides a high-throughput method for assessing passive permeability.
-
Materials: 96-well donor and acceptor plates, PVDF membrane filter plate, lipid solution (e.g., lecithin in dodecane), test compound, buffer (e.g., PBS, pH 7.4), plate reader or LC-MS/MS.
-
Procedure:
-
Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.[14]
-
Fill the acceptor plate wells with buffer.[3]
-
Add the test compound solution (typically in buffer with a small percentage of DMSO) to the donor plate wells.[3]
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 5-18 hours) at room temperature.[8][14]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp).
-
3. Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), reaction termination solution (e.g., cold acetonitrile with an internal standard), incubation equipment (e.g., water bath at 37°C), LC-MS/MS.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.[15]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the termination solution to stop the reaction.[17]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the compound to calculate the half-life (t½) and intrinsic clearance (Clint).[15]
-
Visualizations
Caption: A troubleshooting workflow for common ADME issues.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. enamine.net [enamine.net]
- 13. enamine.net [enamine.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
troubleshooting crystallization of 4-methyl-1H-pyrrolo[2,3-b]pyridine for X-ray analysis
Technical Support Center: Crystallization of 4-methyl-1H-pyrrolo[2,3-b]pyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in obtaining single crystals of this compound suitable for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals. What are the common reasons for crystallization failure?
There are several reasons why crystals may not form:
-
The solution may not be supersaturated. Supersaturation is the essential driving force for crystallization.[1]
-
The compound may be too soluble in the chosen solvent. If the molecule has a very high affinity for the solvent, it will be difficult to encourage it to form a crystal lattice.[2]
-
The rate of solvent evaporation or cooling is too fast. Rapid changes in conditions often lead to the formation of amorphous precipitate or oil rather than well-ordered crystals.[3][4]
-
The presence of impurities. Impurities can inhibit crystal nucleation and growth.[4][5] It is crucial to start with a highly pure compound.[6]
-
The compound may be inherently difficult to crystallize. Some molecules have conformational flexibility or other properties that make crystallization challenging.[5]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[4] This can happen if:
-
The solution is too concentrated.
-
The cooling or evaporation rate is too rapid.[4]
-
The temperature of the solution is above the melting point of the compound.[4]
-
There is a high concentration of impurities.[4]
To address this, you can try the following:
-
Re-dissolve the oil by heating the solution and then add more solvent to decrease the concentration.[4]
-
Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Try a different solvent or a solvent mixture. A less effective solvent might prevent the compound from becoming too soluble.[2]
-
Ensure the starting material is of high purity.[5]
Q3: The crystals I obtained are too small or of poor quality (e.g., needles, plates, aggregates). How can I improve them?
The quality of crystals is often related to the rate of nucleation and growth. To obtain larger, higher-quality crystals:
-
Slow down the crystallization process. This can be achieved by slowing the rate of evaporation (e.g., by covering the vial with parafilm and punching only a few small holes) or by cooling the solution more gradually.[3][7] Slower-growing crystals tend to be larger and of better quality.[3]
-
Reduce the number of nucleation sites. Too many nucleation sites can lead to a large number of small crystals. Ensure your crystallization vessel is clean and free of scratches.
-
Try a different crystallization technique. If slow evaporation is not working, vapor diffusion or solvent layering may provide better results as they often allow for slower and more controlled crystal growth.[2]
-
Optimize the solvent system. Experiment with different solvents or solvent/anti-solvent combinations. The choice of solvent can significantly influence crystal habit.[2]
Q4: What is the best solvent for crystallizing this compound?
There is no single "best" solvent, and the ideal choice often requires some screening.[2] For a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, crystals suitable for X-ray diffraction were successfully grown from a dichloromethane (CH2Cl2) solution layered with hexane.[8] This suggests that a combination of a moderately polar solvent in which the compound is soluble (like dichloromethane, chloroform, or ethyl acetate) and a nonpolar anti-solvent in which it is insoluble (like hexane, heptane, or pentane) is a promising starting point.
Consider the following when selecting a solvent:
-
The compound should be moderately soluble in the chosen solvent at room temperature or slightly soluble at room temperature and highly soluble when heated.[9]
-
The solvent should be relatively volatile for slow evaporation methods.[2]
-
For vapor diffusion and layering, a miscible solvent/anti-solvent pair is needed.[10]
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common crystallization issues.
Experimental Protocols
Slow Evaporation
This is often the simplest method for growing crystals.[3]
Methodology:
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) to create a nearly saturated solution.
-
Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter.
-
Transfer the clear solution to a clean, small vial or test tube.
-
Cover the opening of the vial with parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly over several days.[3]
-
Place the vial in a location where it will not be disturbed and is free from vibrations.
-
Monitor the vial periodically for crystal growth. The process can take anywhere from a few days to several weeks.[7]
Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[2] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, which gradually reduces the compound's solubility.[11]
Methodology:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, chloroform, THF) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container. The anti-solvent should be more volatile than the good solvent and one in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).[2][11]
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to become less soluble and eventually crystallize.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Validation & Comparative
Kinase Selectivity Profile of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of protein kinases. This data highlights the scaffold's ability to be chemically modified to achieve potent and selective inhibition of key signaling proteins implicated in diseases such as cancer and inflammatory disorders.
| Compound ID/Series | Target Kinase | IC50 (nM) | Notes |
| Compound 4h [1] | FGFR1 | 7 | A potent pan-FGFR inhibitor. |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Compound 22 [2] | CDK8 | 48.6 | A potent and selective type II CDK8 inhibitor. |
| Compound 38a [3] | JAK1 | Potent (specific value not stated) | Exhibited excellent potency and selectivity for JAK1 over JAK2, JAK3, and TYK2. |
| Compound 2 [4] | Met | 1.8 | A potent Met kinase inhibitor. |
| Flt-3 | 4 | Also showed activity against other receptor tyrosine kinases. | |
| VEGFR-2 | 27 | ||
| Aminoindazole-pyrrolo[2,3-b]pyridine series [5] | IKKα | High potency (specific values vary) | Developed as highly potent and selective IKKα inhibitors over IKKβ. |
| 1H-pyrrolo[2,3-b]pyridine series [6] | JAK3 | 100 - 1000 | Exhibited moderate activity. |
| ITK | 100 - 1000 | Exhibited moderate activity. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for kinase inhibition assays commonly used to evaluate compounds like 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Biochemical Kinase Inhibition Assay (Luminescence-Based)[7]
This protocol is a general method for measuring the inhibitory effect of a compound on kinase activity by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.
-
Kinase enzyme of interest (e.g., FGFR1, CDK8, JAK1).
-
Specific peptide substrate for the kinase.
-
Assay buffer (optimized for the specific kinase).
-
ATP solution.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, flat-bottom 384-well assay plates.
-
Multichannel pipettor, plate shaker, and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include controls with DMSO only (100% activity) and wells without the kinase enzyme (0% activity).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the kinase enzyme, and the peptide substrate.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by kinases that are targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: CDK8-Mediated Transcriptional Regulation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
Comparative Analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives and Other Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide provides a comparative overview of derivatives based on this scaffold, with a focus on the influence of 4-methyl substitution, against other well-established kinase inhibitors. The analysis is supported by experimental data and detailed protocols for key assays relevant to kinase inhibitor research and development.
Comparative Kinase Inhibitory Activity
The inhibitory potential of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against several key kinases implicated in cancer and inflammatory diseases. Below is a comparison with established inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Cyclin-Dependent Kinase 8 (CDK8).
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.
| Compound | Target(s) | IC50 (nM) | Cell-Based Activity |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1/2/3 | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3)[1] | Inhibited proliferation and induced apoptosis in 4T1 breast cancer cells.[1] |
| AZD4547 (Fexagratinib) | FGFR1/2/3 | 0.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3)[2] | Potent anti-proliferative activity against tumor cell lines with deregulated FGFRs (e.g., KG1a, Sum52-PE, KMS11).[2] |
Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, demonstrates potent inhibition of FGFR1, 2, and 3.[1] While AZD4547 exhibits lower IC50 values in cell-free assays, the data for Compound 4h underscores the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing effective FGFR inhibitors.[1][2]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is linked to autoimmune diseases and myeloproliferative neoplasms.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a mimic for the pyrrolopyrimidine core found in many JAK inhibitors.[4]
| Compound | Target(s) | IC50 (nM) | Key Features |
| Compound 14a (1H-pyrrolo[2,3-b]pyridine derivative) | JAK3 | 14[5] | Showed several-fold selectivity for JAK3 over JAK1 and JAK2.[5] |
| Ruxolitinib (Jakafi/Jakavi) | JAK1/JAK2 | - | The first potent, selective, oral JAK1/2 inhibitor approved for clinical use.[6] Downregulates the JAK-STAT pathway.[6] |
A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 14a, has shown potent and selective inhibition of JAK3.[5] This is in contrast to Ruxolitinib, a well-established drug that primarily targets JAK1 and JAK2.[6] This highlights the tunability of the 1H-pyrrolo[2,3-b]pyridine scaffold to achieve selectivity for different members of the JAK family.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator implicated in various cancers, including colorectal cancer, through its role in the WNT/β-catenin signaling pathway.[7]
| Compound | Target(s) | IC50 (nM) | Mechanism of Action |
| Compound 22 (1H-pyrrolo[2,3-b]pyridine derivative with 4-methyl-3-(trifluoromethyl)phenyl group) | CDK8 | 48.6[7] | Targets CDK8 to indirectly inhibit β-catenin activity, leading to downregulation of the WNT/β-catenin signal.[7] |
| Senexin B | CDK8/19 | 24-50[8] | Potent and selective small-molecule inhibitor of CDK8 and its paralog CDK19.[9] |
A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 22, which incorporates a 4-methyl-3-(trifluoromethyl)phenyl group, has demonstrated potent inhibition of CDK8 with an IC50 value of 48.6 nM.[7] This potency is comparable to Senexin B, a known selective inhibitor of CDK8/19.[8] This finding suggests that the 4-methyl substitution on an appended phenyl ring contributes favorably to the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine core against CDK8.
Signaling Pathways and Mechanisms of Action
The kinase inhibitors discussed exert their effects by modulating specific signaling pathways critical for cell growth, proliferation, and survival.
FGFR Signaling Pathway (RAS-MEK-ERK)
Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade that includes the RAS-MEK-ERK pathway, which is crucial for cell proliferation and survival.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
Validating the Mechanism of Action of 4-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the mechanism of action for 4-methyl-1H-pyrrolo[2,3-b]pyridine is not extensively available in public literature, the core scaffold of 1H-pyrrolo[2,3-b]pyridine is a well-established and versatile pharmacophore. This chemical structure serves as the foundation for a multitude of potent and selective inhibitors targeting various protein kinases. The specific biological activity of a 1H-pyrrolo[2,3-b]pyridine derivative is dictated by the nature and position of its substitutions.
This guide provides a comparative overview of the validated mechanisms of action for three distinct classes of inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold: CDK8 inhibitors, JAK inhibitors, and FGFR inhibitors. By presenting the experimental data and detailed protocols for validating the mechanism of action of these well-characterized derivatives, this document serves as a valuable resource for researchers seeking to elucidate the biological function of novel compounds featuring the 1H-pyrrolo[2,3-b]pyridine core, including this compound.
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine-Based Inhibitors
The following tables summarize the quantitative data for representative compounds from each inhibitor class, highlighting their potency and selectivity.
Table 1: In Vitro Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 22 | CDK8 | 48.6 | [1][2] |
| Compound 14c | JAK3 | Moderately Potent (Specific IC50 not detailed in abstract) | [3] |
| Compound 4h | FGFR1 | 7 | [4] |
| FGFR2 | 9 | [4] | |
| FGFR3 | 25 | [4] |
Table 2: Kinase Selectivity Profile of a Representative 1H-pyrrolo[2,3-b]pyridine-based CDK8 Inhibitor (Compound 22)
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Reference |
| CDK8 | 69 | 46.5 | [1] |
| CDK7 | >50 | 205.6 | [1] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives stem from their ability to selectively inhibit key enzymes in different signaling cascades.
CDK8 Inhibition and the Wnt/β-catenin Pathway
Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. Inhibition of CDK8 has been shown to downregulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. This leads to cell cycle arrest and a reduction in tumor growth.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
This guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and its closely related isosteres. As drug discovery efforts increasingly focus on kinase inhibitor selectivity to minimize off-target effects and associated toxicities, understanding the cross-reactivity of these compounds is paramount. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the purine core of ATP, enabling competitive inhibition at the kinase active site. The 4-methyl substituted variant has been a key structural motif in the design of potent and selective inhibitors targeting various kinases, most notably the Janus kinase (JAK) family. This guide focuses on the cross-reactivity of inhibitors derived from this scaffold, with a particular emphasis on their selectivity against different kinases.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activity of representative compounds against a panel of kinases. The data highlights the selectivity profiles and provides a quantitative basis for comparison.
Table 1: Selectivity Profile of a JAK1-Selective N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (Compound 38a)
| Kinase Target | IC50 (nM)[1] | Fold Selectivity vs. JAK1 |
| JAK1 | 1.9 | 1 |
| JAK2 | 160 | 84.2 |
| JAK3 | >1000 | >526 |
| TYK2 | 110 | 57.9 |
Data derived from a study on N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, where compound 38a is the (S,S)-enantiomer of a potent JAK1 inhibitor.[1]
Table 2: Selectivity Profile of Abrocitinib (PF-04965842) - A Pyrrolo[2,3-d]pyrimidine-based JAK1 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 29[2] | 1 |
| JAK2 | 803[2] | ~28 |
| JAK3 | >10,000[2] | >340 |
| TYK2 | 1250[2] | ~43 |
Abrocitinib, while not a direct this compound derivative, features the closely related pyrrolo[2,3-d]pyrimidine scaffold and serves as a relevant comparison for a clinically advanced JAK1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. The following sections describe the typical experimental protocols used to generate the data presented above.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the dose-dependent inhibition of a purified recombinant kinase by a test compound.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide substrate, and the test compound at various concentrations. Include "high control" (DMSO vehicle only, 0% inhibition) and "low control" (no enzyme or a potent broad-spectrum inhibitor, 100% inhibition) wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-Wide Selectivity Profiling (KINOMEscan™ Methodology)
For broader cross-reactivity analysis, services like Eurofins' KINOMEscan™ are often employed. This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[3]
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
General Workflow:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
References
A Comparative Guide: Vemurafenib and the 1H-Pyrrolo[2,3-b]pyridine Scaffold in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vemurafenib, a cornerstone in the treatment of BRAF-mutant melanoma, and clarifies the role of the 1H-pyrrolo[2,3-b]pyridine chemical scaffold, which is a core component of vemurafenib's structure. It is a common misconception that 4-methyl-1H-pyrrolo[2,3-b]pyridine is a distinct therapeutic agent for melanoma; rather, it represents a specific chemical modification of a core structure found in various kinase inhibitors. This document will focus on the well-established clinical and preclinical data for vemurafenib.
Introduction to Vemurafenib and the 1H-Pyrrolo[2,3-b]pyridine Core
Vemurafenib (brand name Zelboraf) is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine kinase.[1] The discovery of activating BRAF mutations, particularly the V600E substitution, in approximately 50% of melanomas revolutionized the therapeutic landscape for this disease.[1] Vemurafenib's chemical structure, N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide, features a 1H-pyrrolo[2,3-b]pyridine core. This scaffold is crucial for its binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity.[2] While derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as inhibitors for various kinases, to date, "this compound" has not been established as a distinct clinical or preclinical agent for BRAF-mutant melanoma.
Mechanism of Action: Targeting the MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In BRAF-mutant melanoma, a constitutively active BRAF protein leads to aberrant downstream signaling through MEK and ERK, driving uncontrolled cell proliferation. Vemurafenib specifically targets and inhibits the mutated BRAF V600E kinase, effectively blocking this signaling cascade and inducing apoptosis in cancer cells.[1]
Preclinical and Clinical Efficacy of Vemurafenib
Vemurafenib has demonstrated significant antitumor activity in both preclinical models and clinical trials involving patients with BRAF V600-mutant melanoma.
Preclinical Data
In preclinical studies, vemurafenib has been shown to inhibit the proliferation of BRAF V600E-mutant melanoma cell lines and induce tumor regression in xenograft models.[3]
Clinical Trial Data
Vemurafenib has been extensively evaluated in several key clinical trials, most notably the BRIM-2 and BRIM-3 studies. These trials established its superiority over standard chemotherapy in patients with previously untreated BRAF V600E mutation-positive metastatic melanoma.[4][5]
Table 1: Summary of Efficacy Data for Vemurafenib in BRAF V600-Mutant Melanoma
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BRIM-3 [4][6] | Vemurafenib | 48% | 5.3 - 6.9 months | 13.6 months |
| Dacarbazine | 5% | 1.6 months | 9.7 - 10.3 months | |
| BRIM-2 [5][7] | Vemurafenib (previously treated patients) | 53% - 57% | 6.8 months | 15.9 months |
| coBRIM (Combination Therapy) [1] | Vemurafenib + Cobimetinib | 87% (in treatment-naïve patients) | 13.7 months | Not Reached (at time of analysis) |
Toxicity Profile of Vemurafenib
While effective, vemurafenib is associated with a range of adverse events. Understanding and managing these toxicities is crucial for patient care.
Table 2: Common Adverse Events Associated with Vemurafenib
| Adverse Event | Incidence (Any Grade) | Incidence (Grade 3-4) |
| Dermatologic | ||
| Rash | 34% - 52%[8][9] | 5% - 9%[9][10] |
| Photosensitivity | 31% - 52%[9][11] | - |
| Cutaneous Squamous Cell Carcinoma (cuSCC) / Keratoacanthoma | 19% - 24%[10][12] | 12%[9] |
| Musculoskeletal | ||
| Arthralgia (Joint Pain) | 39% - 59%[9][13] | 3%[9] |
| General | ||
| Fatigue | 33% - 34%[8][9] | 3%[9] |
| Gastrointestinal | ||
| Nausea | 19%[9] | - |
| Diarrhea | 25%[9] | - |
| Hepatic | ||
| Abnormal Liver Function Tests | - | 5% - 11%[9][10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of BRAF inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of the target kinase.
-
Reagents: Recombinant BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer.
-
Procedure:
-
The BRAF V600E enzyme is incubated with varying concentrations of the test compound (e.g., vemurafenib).
-
The kinase reaction is initiated by the addition of ATP and the MEK1 substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated MEK1 is quantified, typically using an antibody-based detection method (e.g., ELISA or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.[14]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: BRAF V600E-mutant melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates and allowed to adhere overnight.[15]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[16]
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.[17]
-
CellTiter-Glo Assay: A reagent containing a thermostable luciferase is added to the wells, which generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.[16]
-
-
Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 or IC50 value, representing the concentration at which cell growth is inhibited by 50%.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: BRAF V600E-mutant melanoma cells are subcutaneously injected into immunocompromised mice.[18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage for vemurafenib).[18]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).
Conclusion
Vemurafenib, which incorporates a 1H-pyrrolo[2,3-b]pyridine scaffold, has significantly improved outcomes for patients with BRAF-mutant melanoma. Its high response rates and survival benefits underscore the success of targeted therapy in this disease. While the specific derivative "this compound" is not a recognized therapeutic agent for melanoma, the core scaffold is integral to the function of vemurafenib. Ongoing research continues to explore new derivatives and combination therapies to overcome resistance and further improve patient outcomes. This guide provides a foundational understanding of vemurafenib's performance, supported by robust clinical and preclinical data, to aid researchers and drug development professionals in the field of oncology.
References
- 1. onclive.com [onclive.com]
- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term outcome in BRAFV600E melanoma patients treated with vemurafenib: Patterns of disease progression and clinical management of limited progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Vemurafenib - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
comparative analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives' potency
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives' Potency
This guide provides a comparative analysis of the potency of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from peer-reviewed studies. The focus is on the inhibitory activities of these compounds against several key protein kinase targets implicated in diseases such as cancer and autoimmune disorders.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro potency of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency; lower values indicate greater potency.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Notes |
| Compound 4h [1][2] | FGFR1 | 7 | A potent pan-FGFR inhibitor with high ligand efficiency. |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| Compound 31g [3] | JAK1 | - | Described as a potent and selective JAK1 inhibitor. |
| (S,S)-enantiomer of 31g (38a) [3] | JAK1 | - | Exhibited excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. |
| Compound 22 [4] | CDK8 | 48.6 | A type II CDK8 inhibitor evaluated for colorectal cancer. |
| Compound 42 [5] | Cdc7 | 7 | A potent ATP mimetic inhibitor of Cdc7 kinase. |
| Compound 11h [6] | PDE4B | 140 | A PDE4B preferring inhibitor with 6-fold selectivity over PDE4D. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for key experiments typically used to evaluate the compounds listed above.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase/luciferin system generates a light signal from the remaining ATP. Lower luminescence indicates higher kinase activity and weaker inhibition.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, JAK1)
-
Specific peptide substrate for the kinase
-
ATP at a concentration near the Km for the kinase
-
Test derivatives (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[7][8]
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.[7]
-
Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound dilutions (or DMSO as a vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[7]
-
Termination and Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection.[7][8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][9]
Cellular Phospho-STAT Assay (Whole Blood Assay)
This assay measures the functional inhibition of a specific JAK-STAT pathway within a physiological cellular context by quantifying the phosphorylation of a downstream STAT protein.
Principle: Specific cytokines activate JAKs, leading to the phosphorylation of STAT proteins. An effective inhibitor will block this phosphorylation in a dose-dependent manner. This inhibition can be measured using techniques like flow cytometry or TR-FRET.
Materials:
-
Freshly collected human whole blood
-
Test derivatives (dissolved in DMSO)
-
Cytokines for stimulation (e.g., IL-2 for JAK1/JAK3, IL-12 for TYK2/JAK2)[8]
-
Lysis/Fixation Buffer
-
Permeabilization Buffer
-
Fluorescently-labeled antibodies against phosphorylated STAT proteins (e.g., p-STAT5) and total STAT proteins.
Methodology:
-
Compound Incubation: Pre-incubate aliquots of whole blood with serial dilutions of the test compound for a specified time.
-
Cytokine Stimulation: Add a specific cytokine to stimulate the target pathway and incubate.
-
Cell Lysis and Fixation: Lyse red blood cells and simultaneously fix the white blood cells using an appropriate buffer.
-
Permeabilization: Permeabilize the cells to allow antibodies to enter and bind to intracellular targets.
-
Antibody Staining: Incubate the cells with fluorescently-labeled antibodies specific for the phosphorylated STAT protein of interest.
-
Data Acquisition: Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
-
Analysis: Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the log of the inhibitor concentration.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for potency assessment and the key signaling pathways targeted by the 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: A generalized workflow for evaluating the in vitro potency of a kinase inhibitor.[9]
Caption: The JAK-STAT signaling pathway is inhibited by certain 1H-pyrrolo[2,3-b]pyridine derivatives.[10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Against Approved Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of three distinct derivatives of this scaffold against established, approved drugs in the fields of oncology and immunology. The comparison focuses on their respective biological targets: Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase 1 (JAK1).
Section 1: CDK8 Inhibition in Colorectal Cancer
A derivative of this compound, compound 22 , has been identified as a potent type II CDK8 inhibitor with promising preclinical activity in colorectal cancer (CRC) models.[1] As there are currently no FDA-approved CDK8 inhibitors, this section benchmarks compound 22 against approved targeted therapies for CRC that act on different signaling pathways, such as Regorafenib (a multi-kinase inhibitor) and Cetuximab/Panitumumab (EGFR inhibitors).
Data Presentation
| Compound/Drug | Target(s) | IC50 (Kinase Assay) | Cell Line IC50 (CRC) |
| Compound 22 | CDK8 | 48.6 nM[1] | HCT-116: Not specified, SW480: Not specified, HT-29: Not specified |
| Regorafenib | VEGFR, BRAF, KIT, RET, etc. | VEGFR2: 4.2-311 nM | SW620: 970-3270 nM, Colo-205: 970-3270 nM[2] |
| Cetuximab | EGFR | N/A (Monoclonal Antibody) | N/A |
| Panitumumab | EGFR | N/A (Monoclonal Antibody) | N/A |
Signaling Pathway: WNT/β-catenin
CDK8 is a key regulator of the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. Inhibition of CDK8 by compound 22 leads to a downregulation of this pathway, thereby inhibiting cancer cell proliferation.
Experimental Protocols
CDK8 Kinase Assay (Luminescent): The inhibitory activity of compound 22 against CDK8 was determined using a luminescent kinase assay. The assay measures the amount of ADP produced, which is proportional to kinase activity. The reaction mixture contained CDK8/CycC enzyme, a peptide substrate, and ATP. The test compound was added at various concentrations, and the reaction was initiated by the addition of ATP. After incubation, a reagent was added to convert the generated ADP to ATP, and the new ATP was quantified using a luciferase/luciferin reaction. Luminescence was measured using a plate reader, and IC50 values were calculated.
Cell Proliferation Assay (MTT): Colorectal cancer cell lines (HCT-116, SW480, HT-29) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with varying concentrations of compound 22 for 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.
In Vivo Xenograft Model: Female nude mice were subcutaneously injected with human colorectal cancer cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 22 was administered orally at a specified dose and schedule. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed.
Section 2: FGFR Inhibition in Cancer
A 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , has demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. This section compares the in vitro potency of compound 4h with approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib.
Data Presentation
| Compound/Drug | FGFR1 IC50 | FGFR2 IC50 | FGFR3 IC50 | FGFR4 IC50 |
| Compound 4h | 7 nM[3] | 9 nM[3] | 25 nM[3] | 712 nM[3] |
| Erdafitinib | 1.2 nM[4][5] | 2.5 nM[4][5] | 3.0 nM[4][5] | 5.7 nM[4][5] |
| Pemigatinib | 0.4 nM[6][7][8] | 0.5 nM[6][7][8] | 1.2 nM[6][7][8] | 30 nM[6][7][8] |
| Infigratinib | 0.9 nM[9][10] | 1.4 nM[9][10] | 1.0 nM[9][10] | 60 nM[9][10] |
Signaling Pathway: FGFR
The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Compound 4h and other FGFR inhibitors block this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
head-to-head comparison of different 4-methyl-1H-pyrrolo[2,3-b]pyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and scalable synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindole, has emerged as a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a head-to-head comparison of different synthetic routes to this valuable compound, offering a critical evaluation of their respective advantages and disadvantages, supported by available experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) | Scalability | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 3-Hydrazinyl-4-methylpyridine, Acetone | Polyphosphoric acid (PPA) | ~60-70% | Several hours | High (typically >150) | Moderate | Well-established, readily available starting materials. | Harsh acidic conditions, potential for side products. |
| Madelung Synthesis | N-(4-methylpyridin-3-yl)acetamide | Strong base (e.g., NaNH₂, t-BuOK) | Variable, often moderate | Several hours | High (200-300) | Limited | Direct cyclization. | Requires high temperatures and very strong bases. |
| Bartoli Synthesis | 3-Nitro-4-methylpyridine, Vinyl Grignard reagent | Vinylmagnesium bromide, THF | ~40-60% | Several hours | Low (-78 to rt) | Good | Milder conditions, good for substituted indoles. | Requires excess Grignard reagent, sensitive to moisture. |
| Palladium-Catalyzed Cross-Coupling | 3-Amino-4-methylpyridine, Alkyne | Pd catalyst, ligand, base | Good to excellent | Variable | Moderate to high | Excellent | High efficiency, broad substrate scope, milder conditions. | Cost of catalyst and ligands, requires inert atmosphere. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of the most common synthetic strategies for this compound, including reaction mechanisms and experimental considerations.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. In the context of 4-methyl-7-azaindole, the synthesis commences with the acid-catalyzed reaction of 3-hydrazinyl-4-methylpyridine with a ketone, typically acetone, to form a hydrazone. Subsequent heating in the presence of a strong acid, such as polyphosphoric acid (PPA), induces a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the desired product.
Experimental Protocol:
A mixture of 3-hydrazinyl-4-methylpyridine hydrochloride and acetone in polyphosphoric acid is heated at 160-180°C for 2-3 hours. The reaction mixture is then cooled, neutralized with a base (e.g., aqueous ammonia), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Logical Relationship of the Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow.
Madelung Synthesis
The Madelung synthesis offers a more direct approach, involving the intramolecular cyclization of an N-acyl-ortho-toluidine derivative. For the synthesis of 4-methyl-7-azaindole, this translates to the cyclization of N-(4-methylpyridin-3-yl)acetamide under the influence of a strong base at high temperatures.
Experimental Protocol:
N-(4-methylpyridin-3-yl)acetamide is heated with a strong base, such as sodium amide or potassium tert-butoxide, in an inert high-boiling solvent like N,N-dimethylaniline at temperatures ranging from 250-300°C. The reaction is typically carried out under an inert atmosphere. After cooling, the reaction is quenched with water, and the product is extracted and purified.
Logical Relationship of the Madelung Synthesis:
References
The Pivotal Transition: Validating In Vitro Discoveries of 4-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in In Vivo Models
For researchers and drug development professionals, the journey from a promising in vitro finding to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comparative overview of the validation process for derivatives of the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. By examining experimental data from various studies, this document aims to illuminate the correlations and occasional disparities between in vitro potency and in vivo efficacy for this class of compounds, which has shown therapeutic potential across oncology, inflammation, and other disease areas.
The 7-azaindole core of this compound serves as a versatile backbone for designing inhibitors of various protein kinases and other cellular targets.[1] The following sections present a compilation of in vitro and in vivo data for several exemplary derivatives, highlighting the experimental methodologies and key findings that bridge the gap between benchtop assays and preclinical models.
Comparative Analysis of In Vitro and In Vivo Activity
The successful translation of in vitro activity to in vivo efficacy is a key determinant of a compound's therapeutic potential. The tables below summarize quantitative data for various 1H-pyrrolo[2,3-b]pyridine derivatives, showcasing their performance in both settings.
Table 1: In Vitro Kinase Inhibition and Cellular Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-Based Assay | IC50 / EC50 (µM) |
| Compound 30 | FGFR4 | Potent (exact value not in abstract) | HuH-7 (Hepatocellular Carcinoma) | Proliferation Assay | Effective Suppression |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (Breast Cancer) | Proliferation Assay, Apoptosis, Migration/Invasion | Not specified |
| Compound 31g | JAK1 | Potent (selective over JAK2, JAK3, TYK2) | Hepatic Stellate Cells (HSCs) | TGF-β-induced Migration | 0.25 |
| 7-AID | DDX3 | Not applicable | HeLa, MCF-7, MDA MB-231 | Cytotoxicity (MTT Assay) | 16.96 (HeLa), 14.12 (MCF-7), 12.69 (MDA MB-231) |
| Compound 25a | ATM | Highly selective (>700-fold over PIKK family) | Not specified | Not specified | Not specified |
| Compound 11h | PDE4B | Not specified | Macrophages | TNF-α Release | Not specified |
| Compound 7c | c-Met | 506 | A549, HepG2, MCF-7, PC-3 | Cytotoxicity | 0.82 (A549), 1.00 (HepG2), 0.93 (MCF-7), 0.92 (PC-3) |
| Nortopsentin Analogue 1f, 3f, 1l | CDK1 | Not specified | DMPM (Mesothelioma) | Proliferation Assay, Apoptosis | Not specified |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound ID | In Vivo Model | Dosing Regimen | Key Efficacy Readout | Outcome |
| Compound 30 | Mouse HuH-7 Xenograft | Not specified | Tumor Growth Inhibition | Significant antitumor activity[2] |
| Compound 14d | Ovalbumin-induced Asthma (Rat) | Not specified | Eosinophil count in BALF | Inhibition of eosinophil infiltration[3] |
| Compound 25a | HCT116 & SW620 Xenograft (with Irinotecan) | Not specified | Tumor Growth Inhibition (TGI) | 79.3% (HCT116), 95.4% (SW620)[4] |
| Nortopsentin Analogue 1f, 3f, 1l | DMPM Xenograft (Mouse) | i.p. administration | Tumor Volume Inhibition | 58-75% inhibition; some complete responses[5] |
Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives
The therapeutic effects of these compounds are often attributed to their modulation of specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by this scaffold.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Assays
-
Kinase Inhibition Assays: The inhibitory activity of compounds against target kinases is typically determined using enzymatic assays. For example, the IC50 values for FGFR1-4 can be measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
-
Cell Proliferation/Cytotoxicity Assays: The effect of compounds on cell viability is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] Cells are seeded in 96-well plates and treated with different concentrations of the compound for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan by metabolically active cells. The absorbance of the formazan product is proportional to the number of viable cells.
-
Western Blot Analysis: To confirm the on-target effect of a compound within a cellular context, Western blotting is employed.[2] Cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein and downstream signaling molecules.
In Vivo Models
-
Xenograft Models: To evaluate the antitumor efficacy of a compound, xenograft models are widely used.[2][4][5] Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
Disease-Specific Models: For non-oncology indications, disease-specific animal models are utilized. For instance, in an allergen-induced asthma model, animals are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an asthmatic phenotype.[3] The test compound is administered before or after the allergen challenge, and key readouts such as inflammatory cell infiltration into the lungs are assessed.
Experimental Workflow
The transition from in vitro to in vivo studies follows a logical progression to de-risk drug candidates and gather crucial information for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
From Known Inhibitors to a Privileged Scaffold: A Comparative Guide to Scaffold Hopping Towards 4-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
For researchers, scientists, and drug development professionals, the journey from a known active compound to a novel, patentable, and potentially more effective drug candidate is a critical challenge. Scaffold hopping, a key strategy in medicinal chemistry, offers a powerful approach to navigate this challenge by identifying isofunctional molecules with distinct core structures. This guide provides a comparative analysis of scaffold hopping from known inhibitors to derivatives of the versatile 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a "privileged" structure in kinase inhibitor design.
This guide will delve into a specific case study of scaffold hopping from the marketed drug Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), to novel pyrrolopyrimidine analogs. While the hopped scaffold in this example is a closely related pyrrolo[2,3-d]pyrimidine, the principles and workflow provide a valuable blueprint for similar efforts targeting the this compound core. We will present comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and the scaffold hopping workflow itself.
The Power of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a highly versatile and successful scaffold in the development of kinase inhibitors.[1][2][3] Its structure allows for the formation of two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[1][2] This inherent binding capability has led to its designation as a "privileged fragment" in kinase inhibitor design.[1][2] A prime example of its success is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a simple 7-azaindole fragment.[1][2] The adaptability of this scaffold has been demonstrated in the development of inhibitors for a wide range of kinases, including c-Met, PDE4B, and FGFR.[4][5][6]
Case Study: Scaffold Hopping from Pexidartinib to Novel CSF1R Inhibitors
A compelling example of scaffold hopping involves the development of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors starting from the approved drug Pexidartinib (PLX3397).[7][8] Pexidartinib itself contains a pyrrolopyridine core (5-chloro-1H-pyrrolo[2,3-b]pyridine) and is a potent inhibitor of CSF1R, a key regulator of macrophage development and survival.[9] Researchers have successfully employed a scaffold hopping and molecular hybridization strategy to create new analogs with a pyrrolo[2,3-d]pyrimidine core, aiming to improve upon the original drug's properties.[7][8]
The logical workflow for such a scaffold hopping endeavor can be visualized as follows:
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of Pexidartinib and a representative novel, scaffold-hopped analog against CSF1R. This data highlights the potential for scaffold hopping to yield compounds with comparable or even improved potency.
| Compound | Scaffold | CSF1R IC50 (nM) | Reference |
| Pexidartinib | 1H-pyrrolo[2,3-b]pyridine | 20 | [9] |
| 12b | 7H-pyrrolo[2,3-d]pyrimidine | low-nanomolar | [7][8] |
Note: The exact IC50 value for compound 12b is described as "low-nanomolar" in the source literature.[7][8]
Understanding the Target: The CSF1R Signaling Pathway
Effective inhibitor design requires a thorough understanding of the target's role in cellular signaling. CSF1R is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][10] These pathways, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, are crucial for the proliferation, survival, and differentiation of macrophages.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[3]
The following diagram illustrates the key components of the CSF1R signaling pathway:
Experimental Protocols
To enable researchers to replicate and build upon the findings discussed, this section provides detailed methodologies for key in vitro assays used to evaluate CSF1R inhibitors.
Protocol 1: CSF1R Enzymatic Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and general procedures.[11][12]
Objective: To determine the in vitro inhibitory activity of test compounds against the CSF1R kinase domain.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Poly-Glu,Tyr (4:1) peptide substrate
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilutions or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the CSF1R enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for CSF1R.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Proliferation Assay
This protocol is a general method for assessing the effect of a kinase inhibitor on the proliferation of a CSF1R-dependent cell line.
Objective: To determine the potency of test compounds in inhibiting the proliferation of cells that depend on CSF1R signaling.
Materials:
-
A CSF1R-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Recombinant CSF-1
-
Test compounds (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, opaque 96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the CSF1R-dependent cells in a 96-well plate at a density of approximately 5,000 cells per well in complete culture medium containing CSF-1.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
Scaffold hopping is a proven and effective strategy in modern drug discovery for identifying novel chemical entities with improved properties. The this compound scaffold stands out as a particularly valuable starting point for the design of potent and selective kinase inhibitors. The case study of scaffold hopping from Pexidartinib, while focused on a related pyrrolopyrimidine core, provides a clear and actionable framework for applying this strategy. By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can leverage the power of scaffold hopping to develop the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Patent Literature: A Guide for Researchers
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic addition of a methyl group at the 4-position has given rise to a novel class of derivatives with diverse biological activities and significant therapeutic potential. This guide provides a comparative analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives found in recent patent literature and scientific publications, offering insights into their novelty, performance against alternative compounds, and the experimental validation of their activity.
Overview of Therapeutic Targets
Derivatives of the this compound scaffold have been predominantly investigated as inhibitors of various protein kinases, which are crucial mediators of cell signaling pathways. Dysregulation of these kinases is implicated in a range of diseases, including cancer, inflammatory disorders, and autoimmune diseases. Key protein kinase families targeted by these derivatives include:
-
Janus Kinases (JAKs): This family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and hematopoiesis.[1][2][3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family (FGFR1-4) is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[5][6]
-
c-Met (Hepatocyte Growth Factor Receptor): This receptor tyrosine kinase is implicated in tumor cell proliferation, survival, and metastasis.[7]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in various cellular processes, and its inhibition is being explored for therapeutic benefits.[8]
-
Salt-Inducible Kinase 2 (SIK2): Inhibition of SIK2 is being investigated for the treatment of metabolic disorders and cancer.[9][10]
-
Mixed Lineage Kinases (MLKs): These kinases are involved in neuronal cell death and neuroinflammation, making them targets for neurodegenerative diseases.[11]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their primary targets, alongside data for relevant alternative inhibitors.
Table 1: Comparative Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | Target | IC50 (nM) | Selectivity vs. other JAKs | Alternative Inhibitor | Target | IC50 (nM) |
| 38a [1] | JAK1 | <1 | >100-fold vs JAK2, JAK3, TYK2 | Tofacitinib | JAK1/3 | 1 / <1 |
| 14c [2] | JAK3 | 85 | Moderately selective | Ruxolitinib | JAK1/2 | 3.3 / 2.8 |
| 2j [3] | JAK1 | 2200 | 24.7-fold vs JAK2 | Filgotinib | JAK1 | 10 |
Table 2: Comparative Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| 4h [5] | FGFR1 | 7 | Pemigatinib | FGFR1 | 0.4 |
| FGFR2 | 9 | FGFR2 | 0.5 | ||
| FGFR3 | 25 | FGFR3 | 1.2 |
Table 3: Comparative Inhibitory Activity against c-Met Kinase
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| Compound 9 [7] | c-Met | 22.8 | Crizotinib | c-Met | 4 |
| ALK | Moderate Inhibition | ALK | 24 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of these compounds.
3.1. In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant human kinase enzymes (e.g., JAK1, FGFR1, c-Met), appropriate kinase substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
3.2. Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Materials: Cancer cell line (e.g., 4T1 breast cancer cells[5]), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), a cell viability reagent is added to each well.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and evaluation of these compounds.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors based on the this compound scaffold.
Novelty and Patentability Assessment
The novelty of this compound derivatives in the patent literature lies in several key areas:
-
Substitution Patterns: The specific nature and position of substituents on the pyrrolopyridine core and the 4-methyl group are critical for defining novelty. Patents often claim a broad Markush structure encompassing numerous potential substitutions.
-
Target Specificity and Selectivity: A significant aspect of novelty is the demonstration of improved selectivity for a particular kinase isoform (e.g., JAK1 over other JAK family members) or a unique profile against a panel of kinases. This can translate to an improved therapeutic window and reduced off-target effects.
-
Therapeutic Indication: While the scaffold is known, its application to a new disease area, supported by efficacy data, can be a source of novelty. For instance, demonstrating the efficacy of a JAK inhibitor for a specific autoimmune condition not previously disclosed.
-
Pharmaceutical Compositions and Formulations: Novelty can also be found in the formulation of these derivatives into stable, bioavailable pharmaceutical compositions for a specific route of administration.
-
Methods of Synthesis: A novel, efficient, and scalable synthetic route to these compounds can also be a point of patentability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents [patents.google.com]
- 10. US9260426B2 - Substituted 1H-pyrrolo [2, 3-b] pyridine and 1H-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors - Google Patents [patents.google.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Safety Operating Guide
Safe Disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed protocol for the safe disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[1][2][3] The compound is classified as a flammable liquid and is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[3][4][5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3][4][6][7] | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4][6][7] | To avoid skin contact, which can cause skin irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[4][7] | To prevent inhalation of vapors, which may cause respiratory irritation.[3] |
| Protective Clothing | Laboratory coat or other protective clothing.[3][4] | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[1][5][7] Adherence to federal, state, and local regulations is mandatory.[7]
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[7][8] The container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong acids, alkaline substances, and oxidizing agents.[1][4]
2. Preparing for Disposal:
-
For larger quantities, one recommended method is to dissolve or mix the material with a combustible solvent.[7] This procedure must be carried out in a chemical fume hood.[7]
3. Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name, "this compound," and any available safety data sheets to the disposal service.
-
The mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and remove all sources of ignition.[1][2]
-
Containment: Absorb the spilled material with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite.[1][3][8]
-
Collection: Carefully collect the absorbed material and place it into a sealed, airtight container for disposal as hazardous waste.[3][8]
-
Decontamination: Thoroughly clean the contaminated area.
-
Reporting: Report any exposure to your supervisor or principal investigator as soon as possible.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Information for Handling 4-methyl-1H-pyrrolo[2,3-b]pyridine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-methyl-1H-pyrrolo[2,3-b]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risks and ensuring proper disposal of chemical waste.
Hazard Identification and Risk Assessment
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove any contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Contact a physician or poison control center immediately.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for different levels of exposure risk.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[3] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile), chemical-resistant boots.[3][4] | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3][4] | Essential for responding to spills or uncontrolled releases of the compound. |
Operational Plan
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Chemical Waste:
-
Solid Waste: Collect any solid residue in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions in a separate, clearly labeled, and sealed container.
-
-
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, pipette tips, and paper towels, in a designated and clearly labeled waste container.
-
-
General Guidelines:
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
